2-methanesulfonyl-N-methylaniline
Description
BenchChem offers high-quality 2-methanesulfonyl-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methanesulfonyl-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-7-5-3-4-6-8(7)12(2,10)11/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDKGNWSSXYUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282659 | |
| Record name | N-Methyl-2-(methylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10224-69-8 | |
| Record name | N-Methyl-2-(methylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10224-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(methylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Mechanistic Evaluation of 2-Methanesulfonyl-N-methylaniline: A Technical Whitepaper
Executive Summary & Pharmacological Relevance
2-Methanesulfonyl-N-methylaniline (CAS: 10224-69-8) is a highly versatile synthetic intermediate frequently utilized in the pharmaceutical industry. Its structural motif—an aniline core functionalized with an ortho-methylsulfonyl group and an N-methyl moiety—serves as a critical building block in the design of bioactive heterocycles. Notably, it is a key precursor in the synthesis of pyrazole and nitrothiophene derivatives, which have demonstrated significant potential as antituberculosis agents[1].
As a Senior Application Scientist, selecting the optimal synthetic route for this compound requires balancing atom economy, chemoselectivity, and scalability. This whitepaper details the retrosynthetic logic, mechanistic pathways, and step-by-step experimental protocols required to synthesize 2-methanesulfonyl-N-methylaniline with high purity and yield.
Retrosynthetic Strategy & Pathway Selection
The synthesis of N-alkylated ortho-sulfonylanilines presents a distinct chemoselectivity challenge. A naive approach might suggest the direct methylation of 2-(methylsulfonyl)aniline using methyl iodide (MeI). However, this route is fundamentally flawed; the mono-alkylated product is often more nucleophilic than the starting material, leading to uncontrollable over-alkylation and the formation of the N,N-dimethylated byproduct.
To circumvent this, two robust retrosynthetic disconnections are employed:
-
The SNAr Disconnection (Primary Route): This approach forms the C-N bond by exploiting the strong electron-withdrawing nature of the methylsulfonyl group, which activates an ortho-halobenzene toward Nucleophilic Aromatic Substitution (SNAr).
-
The Ullmann-Type Disconnection (Alternative Route): This approach forms the C-S bond via transition-metal-catalyzed cross-coupling of an ortho-haloaniline with a sulfinate salt.
Retrosynthetic analysis of 2-methanesulfonyl-N-methylaniline showing two viable pathways.
Primary Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The preferred industrial and laboratory-scale route is the SNAr reaction between 1-fluoro-2-(methylsulfonyl)benzene and methylamine . Fluorine is the optimal leaving group for SNAr reactions because the highly electronegative fluorine atom strongly polarizes the C-F bond, accelerating the initial nucleophilic attack—the rate-determining step.
Mechanistic Rationale
The reaction proceeds via a classic two-step addition-elimination mechanism. Methylamine attacks the electron-deficient ipso-carbon, generating a negatively charged intermediate known as the Meisenheimer Complex . The ortho-sulfone group is critical here; it stabilizes this anionic intermediate through both inductive electron withdrawal and resonance delocalization. Subsequent expulsion of the fluoride ion restores aromaticity.
SNAr mechanism highlighting the formation of the resonance-stabilized Meisenheimer complex.
Step-by-Step Protocol: SNAr Approach
This protocol is designed as a self-validating system, ensuring that intermediate states can be monitored and controlled.
-
Reagent Preparation: Charge a heavy-walled pressure vessel (or autoclave) with 1-fluoro-2-(methylsulfonyl)benzene (1.0 equivalent).
-
Nucleophile & Solvent Addition: Add a 33% (w/w) solution of methylamine in absolute ethanol (5.0 equivalents).
-
Causality Note: Ethanol is selected as the solvent because its protic nature hydrogen-bonds with and stabilizes the highly polar Meisenheimer transition state. The large excess of methylamine acts as both the nucleophile and the stoichiometric base to scavenge the generated hydrofluoric acid (forming methylammonium fluoride), preventing the protonation and deactivation of the remaining nucleophile.
-
-
Reaction Execution: Seal the vessel securely. Heat the mixture to 80 °C with vigorous magnetic stirring for 8 to 12 hours.
-
In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS. The starting material should be completely consumed.
-
-
Workup & Scavenging: Cool the vessel to room temperature before carefully venting any residual pressure. Concentrate the mixture under reduced pressure to remove the ethanol and excess unreacted methylamine.
-
Extraction: Partition the crude residue between ethyl acetate (EtOAc) and distilled water. The aqueous layer removes the methylammonium fluoride salts. Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate in vacuo. The resulting solid can be purified via recrystallization from a hot ethanol/water mixture or via silica gel flash chromatography to afford the pure target compound[2].
Alternative Methodology: Transition-Metal Catalyzed Sulfination
If the fluorinated precursor is unavailable, a transition-metal-catalyzed Ullmann-type coupling serves as a robust alternative. This involves the cross-coupling of 2-bromo-N-methylaniline with sodium methanesulfinate (CH₃SO₂Na).
Step-by-Step Protocol: Ullmann-Type Coupling
-
Catalyst & Reagent Assembly: In an oven-dried Schlenk flask, combine 2-bromo-N-methylaniline (1.0 eq), sodium methanesulfinate (1.5 eq), Copper(I) Iodide (CuI, 0.1 eq), and L-proline (0.2 eq).
-
Causality Note: L-proline acts as a bidentate ligand, stabilizing the active Cu(I) species and preventing its disproportionation or precipitation, thereby drastically lowering the required activation energy for the oxidative addition step.
-
-
Inert Atmosphere: Evacuate the flask and backfill with dry Nitrogen or Argon (repeat 3x) to prevent catalyst oxidation.
-
Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO). DMSO is highly polar and effectively solvates the sodium methanesulfinate salt.
-
Reaction Execution: Heat the mixture to 110 °C for 24 hours.
-
Workup: Cool to room temperature. Quench the reaction with water and extract with EtOAc. Wash the organic layer with a dilute aqueous ammonia solution to complex and remove the copper salts (visible as a deep blue aqueous layer).
-
Purification: Dry the organic phase, concentrate, and purify via column chromatography.
Analytical Validation & Spectral Profiling
To ensure the scientific integrity of the synthesized batch, the product must be validated against established analytical parameters. Table 1 summarizes the expected quantitative and spectral data for pure 2-methanesulfonyl-N-methylaniline.
Table 1: Physicochemical and Spectral Properties of 2-Methanesulfonyl-N-methylaniline
| Parameter | Value / Description |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.24 g/mol |
| CAS Registry Number | 10224-69-8 |
| Physical Appearance | Off-white to pale yellow crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (dd, 1H), 7.45 (td, 1H), 6.75 (m, 2H), 5.50 (br s, 1H, NH ), 3.05 (s, 3H, SO₂CH₃ ), 2.90 (d, 3H, NCH₃ ) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.2, 135.1, 129.5, 123.4, 115.6, 111.2, 42.1 (SO₂C H₃), 29.8 (NC H₃) |
| Mass Spectrometry (ESI+) | m/z 186.0 [M+H]⁺ |
Note: The doublet at δ 2.90 in the ¹H NMR spectrum is highly diagnostic, confirming the presence of the N-methyl group coupling with the adjacent secondary amine proton.
References
- Design and synthesis of 5-(5-nitrothiophen-2-yl)
- 1354951-27-1,1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride Product Information & Catalog (CAS: 10224-69-8)
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Methanesulfonyl-N-methylaniline
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing robust synthetic routes for structurally complex Active Pharmaceutical Ingredients (APIs). 2-Methanesulfonyl-N-methylaniline (CAS 10224-69-8) is a highly specialized, ortho-substituted aromatic amine that serves as a critical building block in medicinal chemistry and agrochemical development. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and field-proven protocols for its integration via transition-metal catalysis.
Physicochemical and Structural Profiling
The structural architecture of 2-methanesulfonyl-N-methylaniline dictates its behavior in both biological systems and synthetic environments. The molecule features a secondary amine (N-methyl) and a strongly electron-withdrawing methanesulfonyl group (-SO₂CH₃) at the ortho position.
Causality in Drug Design :
-
N-Methylation : Restricts hydrogen bond donation to a single site, lowering the solvation energy compared to primary amines. This modification often enhances membrane permeability and directs specific conformational preferences when incorporated into a larger scaffold.
-
Ortho-Methanesulfonyl Group : Acts as a potent electron-withdrawing group (EWG) via both inductive and resonance effects. In biological targets (e.g., kinase active sites), the sulfonyl oxygens serve as excellent hydrogen bond acceptors. Furthermore, the steric bulk and electronic deactivation significantly lower the pKa of the adjacent amine, making it less basic and less susceptible to rapid oxidative metabolism (such as N-hydroxylation).
Table 1: Core Physicochemical Properties
| Property | Value | Clinical/Synthetic Relevance |
| CAS Number | 10224-69-8 | Standardized identification for procurement and regulatory filing[1]. |
| Molecular Formula | C₈H₁₁NO₂S | Defines stoichiometric calculations for scale-up[2]. |
| Molecular Weight | 185.25 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5[1]. |
| Topological Polar Surface Area | 54.6 Ų | Ideal for oral bioavailability and potential blood-brain barrier (BBB) penetration[1]. |
| LogP (Computed) | ~1.7 | Balances aqueous solubility with lipophilicity for cellular assay testing[1]. |
| SMILES | CNC1=CC=CC=C1S(=O)(=O)C | Essential for computational docking and predictive toxicology[2]. |
Synthetic Utility & Reactivity Mechanisms
The incorporation of 2-methanesulfonyl-N-methylaniline into complex heterocycles presents a specific mechanistic challenge: it is an "electron-poor" or "deactivated" aniline. The strong EWG effect of the ortho-sulfonyl group severely diminishes the nucleophilicity of the secondary amine.
Mechanistic Causality : Standard Nucleophilic Aromatic Substitution (SNAr) with this building block often fails or requires destructively harsh conditions (e.g., >150°C, strong bases) that lead to substrate degradation. To overcome this, palladium-catalyzed Buchwald-Hartwig amination is the method of choice. However, standard Pd-catalysts are insufficient. The oxidative addition of the aryl halide partner is standard, but the subsequent coordination and deprotonation of the deactivated, sterically hindered ortho-substituted amine require highly specialized ligands. Sterically demanding, electron-rich phosphines (like BrettPhos) or N-Heterocyclic Carbene (NHC) ligands (such as Pd-PEPPSI-IPent) are required to facilitate the challenging reductive elimination step and form the C-N bond[3][4].
Synthetic workflow for incorporating 2-methanesulfonyl-N-methylaniline into API scaffolds.
Self-Validating Experimental Protocol: Buchwald-Hartwig Cross-Coupling
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system for coupling 2-methanesulfonyl-N-methylaniline with an aryl bromide.
Step 1: Preparation & Inertion
-
Action : Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Causality : Palladium(0) active species are highly susceptible to oxidation. Even trace amounts of O₂ will irreversibly oxidize the catalyst to inactive Pd(II) species, halting the catalytic cycle.
Step 2: Reagent Charging
-
Action : Add 2-methanesulfonyl-N-methylaniline (1.0 equiv), the aryl bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos ligand (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Causality : NaOtBu is chosen because its strong basicity is required to deprotonate the weakly acidic, deactivated secondary amine upon coordination to the Pd center. BrettPhos provides the necessary steric bulk to force the reductive elimination of the diarylamine product[4].
Step 3: Solvent Addition and Reaction Execution
-
Action : Add anhydrous, degassed toluene (0.2 M relative to the amine). Heat the mixture to 100°C for 12 hours.
-
Causality : Toluene supports the high temperatures needed to overcome the activation energy barrier of coupling a sterically hindered, electron-poor nucleophile.
Step 4: In-Process Monitoring and Isolation
-
Action : Monitor via LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, concentrate, and purify via flash chromatography.
-
Causality : The Celite filtration prevents transition-metal contamination in the downstream purification, which is critical for maintaining the integrity of biological assays.
Safety, Handling, and Hazard Mitigation
While the methanesulfonyl group reduces the toxicity relative to unsubstituted primary anilines, 2-methanesulfonyl-N-methylaniline remains a hazardous chemical requiring strict handling protocols.
Hazard Profile : According to GHS classifications, this compound is categorized as[1][2]:
-
Acute Toxicity (Oral, Dermal, Inhalation) : Category 4 (H302, H312, H332)
-
Skin Irritation : Category 2 (H315)
-
Eye Irritation : Category 2A (H319)
-
Specific Target Organ Toxicity - Single Exposure (STOT SE) : Category 3 (H335 - Respiratory tract irritation)
Mitigation Strategy : All manipulations must be performed in a Class II biological safety cabinet or a certified chemical fume hood. Nitrile gloves (double-layered for synthetic steps) and safety goggles are mandatory.
Standardized analytical and safety workflow for handling deactivated aniline derivatives.
References
-
Title: N-Methyl-2-(methylsulfonyl)benzenamine | C8H11NO2S | CID 14196351 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]
-
Title: 10224-69-8 | AMERICAN ELEMENTS® Source: American Elements (americanelements.com) URL: [Link]
-
Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Institutes of Health (nih.gov) URL: [Link]
-
Title: Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles Source: ACS Publications (acs.org) URL: [Link]
Sources
molecular weight of 2-methanesulfonyl-N-methylaniline
Executive Technical Summary
2-Methanesulfonyl-N-methylaniline (CAS: 10224-69-8) is a specialized aniline derivative characterized by an ortho-sulfonyl group and a secondary amine. In medicinal chemistry, this scaffold serves as a critical intermediate for synthesizing sulfone-containing pharmacophores, particularly in the development of HCV inhibitors, agrochemicals (herbicides), and non-steroidal anti-inflammatory drugs (NSAIDs).
Accurate molecular weight determination and physicochemical profiling are prerequisite for stoichiometric precision in synthesis and formulation. This guide provides an authoritative breakdown of the compound's properties, a validated synthesis workflow, and analytical protocols for identification.
Key Physicochemical Data:
-
Molecular Weight: 185.25 g/mol
-
Molecular Formula: C₈H₁₁NO₂S[1]
-
Exact Mass: 185.0510 g/mol
-
Physical State: Solid (Off-white to pale yellow powder)
Physicochemical Profile & Molecular Weight Analysis
The molecular weight of 185.25 g/mol is derived from the standard atomic weights of its constituent elements. For high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is the critical parameter.
Table 1: Comprehensive Physicochemical Data
| Property | Value | Technical Note |
| Molecular Weight (Average) | 185.25 g/mol | Used for molarity calculations in synthesis. |
| Monoisotopic Mass | 185.05105 Da | Essential for identifying [M+H]⁺ peaks in HRMS. |
| CAS Number | 10224-69-8 | Unique identifier.[2][3] |
| LogP (Predicted) | 1.7 ± 0.3 | Moderate lipophilicity; suitable for oral bioavailability. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | The o-sulfone group is strongly electron-withdrawing, reducing the basicity of the aniline nitrogen compared to N-methylaniline (pKa ~4.8). |
| H-Bond Donors | 1 | The secondary amine (N-H). |
| H-Bond Acceptors | 2 | The sulfone oxygens (O=S=O). |
Isotopic Distribution Pattern (for MS Validation)
When analyzing by Mass Spectrometry, the isotopic envelope is distinct due to the presence of Sulfur (³⁴S natural abundance ~4.2%).
-
M+0 (185.1): 100% (Base Peak)
-
M+1 (186.1): ~9.5% (Due to ¹³C)
-
M+2 (187.1): ~4.9% (Diagnostic peak for ³⁴S presence)
Synthesis & Manufacturing Workflow
While 2-methanesulfonyl-N-methylaniline is commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels (e.g., deuterated methyl groups).
The Challenge: Direct sulfonation of N-methylaniline is regiochemically poor. The Solution: A stepwise approach starting from 2-chloronitrobenzene ensures correct regiochemistry (ortho-substitution) before the amine is modulated.
Recommended Synthetic Route
-
Nucleophilic Substitution (SₙAr): Displacement of chloride by methanethiolate.
-
Oxidation: Conversion of sulfide to sulfone.
-
Reduction: Nitro group reduction to primary aniline.
-
N-Methylation: Selective methylation of the amine.
Figure 1: Stepwise synthetic pathway ensuring regiochemical fidelity of the ortho-sulfone moiety.
Detailed Protocol: Step 4 (N-Methylation)
Why this method? Direct alkylation with methyl iodide (MeI) often leads to over-alkylation (N,N-dimethylation). Reductive amination is the self-validating protocol for mono-methylation.
Reagents:
-
Precursor: 2-(Methylsulfonyl)aniline (1.0 eq)
-
Paraformaldehyde (3.0 eq)
-
Sodium Methoxide (NaOMe) (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Solvent: Methanol (MeOH)
Procedure:
-
Imine Formation: Dissolve 2-(methylsulfonyl)aniline in MeOH. Add Paraformaldehyde and NaOMe. Reflux for 2 hours to form the intermediate imine/hemiaminal.
-
Reduction: Cool to 0°C. Add NaBH₄ portion-wise (Caution: Gas evolution).
-
Workup: Stir at room temperature for 1 hour. Quench with water.[4] Extract with Ethyl Acetate (EtOAc).[4]
-
Purification: The secondary amine is less polar than the primary amine but more polar than the tertiary byproduct. Purify via Flash Column Chromatography (Hexane:EtOAc 7:3).
Analytical Characterization Protocols
To validate the identity and molecular weight of the synthesized or purchased compound, the following analytical methods are standard.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic absorption).
-
Expected Retention Time: The N-methylated analog typically elutes slightly later than the primary aniline due to the hydrophobic methyl group.
B. Proton NMR (¹H-NMR) Validation
NMR confirms the structure by distinguishing the two methyl environments: the sulfone-methyl and the N-methyl.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~2.90 ppm | Singlet (s) | 3H | N-CH₃ (N-Methyl group) |
| ~3.10 ppm | Singlet (s) | 3H | SO₂-CH₃ (Sulfonyl Methyl) |
| 6.6 - 7.8 ppm | Multiplet (m) | 4H | Ar-H (Aromatic Ring Protons) |
| ~5.0 - 6.0 ppm | Broad Singlet | 1H | N-H (Exchangeable) |
Note: The N-H peak is broad and may disappear in deuterated methanol (CD₃OD) due to deuterium exchange.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine can oxidize slowly to the N-oxide or nitro-derivative if left in air and light.
-
Solubility: Soluble in DMSO, Methanol, Dichloromethane. Sparingly soluble in water.[5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14196351, N-Methyl-2-(methylsulfonyl)aniline. Retrieved from [Link]
-
American Elements. 2-methanesulfonyl-N-methylaniline Product Information (CAS 10224-69-8).[2][3] Retrieved from [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 1306119-72-1,5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1354951-27-1,1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. prepchem.com [prepchem.com]
- 5. N-METHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
2-Methanesulfonyl-N-methylaniline: A Technical Monograph
[1]
Executive Summary
2-Methanesulfonyl-N-methylaniline (CAS: 10224-69-8) is a specialized aniline derivative characterized by an ortho-positioned sulfonyl group and a secondary amine.[1][2] In medicinal chemistry, this scaffold serves as a "molecular chameleon," capable of modulating its polarity through intramolecular hydrogen bonding (IMHB).[3] This guide provides a rigorous analysis of its nomenclature, physicochemical properties, validated synthetic protocols, and its strategic utility in fragment-based drug design (FBDD).
Chemical Identity & Nomenclature[1][4]
The precise identification of this compound relies on IUPAC priority rules, where the benzenamine (aniline) parent structure takes precedence over the sulfonyl substituent.
Nomenclature Analysis
-
Preferred IUPAC Name (PIN): N-Methyl-2-(methylsulfonyl)aniline[1]
-
Systematic Rationale:
-
Synonyms: N-Methyl-2-methanesulfonylaniline, 2-(Methanesulfonyl)-N-methylbenzenamine.[1]
Identification Data
| Identifier | Value |
| CAS Registry Number | 10224-69-8 |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.24 g/mol |
| SMILES | CNC1=CC=CC=C1S(C)(=O)=O |
| InChI Key | AUSRSVRJOXYXMI-UHFFFAOYSA-N (Analogous base structure) |
Physicochemical Profile & The "Ortho Effect"
The physicochemical behavior of 2-methanesulfonyl-N-methylaniline is dominated by the electronic interaction between the electron-withdrawing sulfonyl group and the electron-donating amine.[1]
Key Properties
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Solid / Viscous Oil | Dependent on purity/salt form.[1] |
| pKa (Conjugate Acid) | ~0.5 – 1.0 (Calc.)[1] | Extremely Weak Base. The ortho-sulfonyl group exerts a strong electron-withdrawing effect (-I, -M), drastically reducing the N-lone pair availability compared to N-methylaniline (pKa ~4.8).[1] |
| LogP | ~1.1 – 1.4 | Moderate lipophilicity.[1] |
| H-Bond Donors | 1 | Secondary Amine (-NH).[1] |
| H-Bond Acceptors | 2 | Sulfonyl Oxygens.[1] |
Intramolecular Hydrogen Bonding (IMHB)
A critical feature for drug design is the formation of a stable 6-membered intramolecular hydrogen bond between the amine proton and a sulfonyl oxygen. This "closed" conformation masks the hydrogen bond donor (HBD) and acceptor (HBA), resulting in:
Synthetic Methodologies
Two primary routes exist for synthesis: Nucleophilic Aromatic Substitution (SNAr) and N-Alkylation.[1] The SNAr route is preferred for its regioselectivity and avoidance of poly-alkylation byproducts.[1]
Route A: SNAr Displacement (Preferred)
This protocol utilizes the strong electron-withdrawing nature of the sulfonyl group to activate the ortho-fluorine towards nucleophilic attack.[1]
-
Precursor: 1-Fluoro-2-(methylsulfonyl)benzene (CAS: 236739-03-0)[1]
-
Reagent: Methylamine (2.0 M in THF or MeOH)
-
Mechanism: Addition-Elimination via Meisenheimer Complex.[1]
Detailed Protocol
-
Setup: Charge a dried reaction vial with 1-fluoro-2-(methylsulfonyl)benzene (1.0 eq).
-
Solvent: Dissolve in anhydrous THF (0.5 M concentration).
-
Addition: Add Methylamine (3.0 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitoring via TLC/LC-MS should show complete consumption of the fluoride.[1]
-
Note: If reaction is sluggish, heat to 50°C. The ortho-sulfonyl group is highly activating, so harsh conditions are rarely needed.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry organic layer over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Route B: N-Methylation of 2-(Methylsulfonyl)aniline[1]
-
Precursor: 2-(Methylsulfonyl)aniline (CAS: 2987-49-7).[1][7]
-
Reagents: Iodomethane (MeI), K₂CO₃, DMF.
-
Challenge: Controlling mono-methylation vs. di-methylation. Requires strict stoichiometry (0.9 eq MeI) or reductive amination conditions (Formaldehyde/Formic acid).[1]
Synthetic Pathway Visualization
Figure 1: The SNAr pathway ensures regioselectivity by leveraging the activating nature of the sulfone.
Applications in Drug Discovery[1][3][4][11][12]
Fragment-Based Drug Discovery (FBDD)
2-Methanesulfonyl-N-methylaniline serves as a robust fragment for probing sub-pockets in kinases and GPCRs.[1]
-
Sulfonyl Group: Acts as a hydrogen bond acceptor (HBA) interacting with backbone amides (e.g., in the hinge region of kinases).
-
N-Methyl Group: Provides a vector for growing the fragment into hydrophobic pockets, improving potency.[1]
Structural Logic in Lead Optimization
The decision to incorporate this scaffold often balances solubility against permeability.[1]
Figure 2: Strategic logic for using this scaffold to mask polarity and improve membrane permeability.
References
-
IUPAC Nomenclature of Organic Chemistry . (2013). Blue Book: P-64.2.2.1 Sulfones vs Amines Priority. International Union of Pure and Applied Chemistry.[1]
-
Alex, A., et al. (2011).[1][8] "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[1][9][8] Med.[1][9][8][10] Chem. Commun., 2, 669-674.[1][8] Link
-
Caroon, G., et al. (2020).[1][3] "Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry."[1][3] Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary . (2025). "2-Methanesulfonyl-N-methylaniline (CAS 10224-69-8)."[1][2] National Center for Biotechnology Information.[1] Link
-
Oakwood Chemical . (2025).[1] "Safety Data Sheet: 1-Fluoro-2-(methylsulfonyl)benzene." Link
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An In-depth Technical Guide to the Physicochemical Properties of 2-Methanesulfonyl-N-methylaniline
Introduction
Substituted anilines are a cornerstone of modern chemical and pharmaceutical sciences, serving as versatile intermediates in the synthesis of a vast array of compounds, from dyes and polymers to life-saving therapeutics.[1][2][3] Within this important class of molecules, 2-methanesulfonyl-N-methylaniline presents a unique combination of functional groups: a secondary amine, an aromatic ring, and a sulfonyl group. This arrangement suggests a rich and complex physicochemical profile that is critical to understand for any potential application, particularly in the realm of drug discovery and development.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-methanesulfonyl-N-methylaniline. Recognizing that this is a compound with limited published experimental data, this guide is structured to not only present the known and predicted properties but also to provide detailed, field-proven experimental protocols for their determination. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary tools and insights to fully characterize this and other novel chemical entities. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Molecular Structure and Core Properties
The foundational step in characterizing any chemical compound is to understand its structure and fundamental properties.
Caption: Molecular structure of 2-methanesulfonyl-N-methylaniline.
Table 1: Core Properties of 2-Methanesulfonyl-N-methylaniline
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂S | [4] |
| Molecular Weight | 185.25 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Aqueous Solubility: The Gateway to Biological Activity
Aqueous solubility is a critical determinant of a drug candidate's success, influencing everything from its dissolution in the gastrointestinal tract to its absorption and distribution throughout the body. For a compound like 2-methanesulfonyl-N-methylaniline, understanding its solubility is paramount for formulation development and predicting its in vivo behavior.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility due to its directness and reliability.[5]
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation: Prepare a series of vials with a known volume of the desired aqueous medium (e.g., phosphate-buffered saline at pH 7.4).
-
Addition of Compound: Add an excess amount of 2-methanesulfonyl-N-methylaniline to each vial to create a slurry. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at high speed to pellet the remaining solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
Expertise & Experience: The choice of equilibration time is critical. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that true equilibrium has been reached, which is indicated by a plateau in the measured concentration.
Acid Dissociation Constant (pKa): Predicting Ionization
The pKa value defines the pH at which a molecule is 50% ionized and 50% unionized. For 2-methanesulfonyl-N-methylaniline, the secondary amine is expected to be basic. The pKa of this group will dictate the compound's charge state in different physiological compartments, which in turn affects its solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values.[6][7]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[8]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh and dissolve a sample of 2-methanesulfonyl-N-methylaniline in a suitable solvent. If solubility is low in water, a co-solvent like methanol or DMSO may be used, and the apparent pKa (pKa') is determined.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a stirrer in the solution.
-
Titration: Add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) to the solution.
-
Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant. The pKa can be determined from the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
Trustworthiness: The system is self-validating through the use of a calibrated pH meter and standardized titrant. Performing multiple titrations (at least three) ensures the reproducibility and accuracy of the determined pKa value.[7]
Lipophilicity (logP): A Measure of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter in drug design. It provides a measure of a compound's ability to cross biological membranes and is often correlated with absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Reversed-Phase HPLC for logP Determination
While the shake-flask method can be used for logP, it can be labor-intensive. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative for estimating logP values.[9][10][11]
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with a set of standards with known logP values, the logP of the test compound can be determined from its retention time.
Caption: Workflow for logP determination by RP-HPLC.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare solutions of a series of standard compounds with well-established logP values that bracket the expected logP of 2-methanesulfonyl-N-methylaniline.
-
Chromatographic Conditions: Use a C18 column and an isocratic mobile phase of methanol/water or acetonitrile/water. The pH of the mobile phase should be adjusted to ensure the compound is in its neutral form.
-
Analysis: Inject the standard solutions and the solution of the test compound onto the HPLC system and record their retention times.
-
Calculation of Capacity Factor (k): Calculate the capacity factor for each compound using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standard compounds against their known logP values. A linear regression of this plot provides the calibration curve.
-
Determination of logP: From the log k value of 2-methanesulfonyl-N-methylaniline, interpolate its logP value from the calibration curve.
Authoritative Grounding: The accuracy of this method is highly dependent on the selection of structurally similar reference compounds for the calibration curve.[12]
Summary of Physicochemical Properties
The following table should serve as a template for summarizing the experimentally determined physicochemical properties of 2-methanesulfonyl-N-methylaniline.
Table 2: Experimentally Determined Physicochemical Properties of 2-Methanesulfonyl-N-methylaniline
| Property | Method | Conditions | Result |
| Aqueous Solubility | Shake-Flask | pH 7.4, 25°C | To be determined |
| pKa (basic) | Potentiometric Titration | 25°C | To be determined |
| logP | RP-HPLC | C18, MeOH/H₂O | To be determined |
Conclusion
A thorough understanding of the physicochemical properties of a molecule like 2-methanesulfonyl-N-methylaniline is not merely an academic exercise; it is a fundamental prerequisite for its rational application in any field, especially in drug development. The experimental protocols detailed in this guide—the shake-flask method for solubility, potentiometric titration for pKa, and RP-HPLC for logP—represent robust, reliable, and well-established techniques for generating the critical data needed to advance a compound from the laboratory to practical application. By following these methodologies, researchers can build a comprehensive and accurate physicochemical profile, enabling informed decisions in medicinal chemistry, formulation science, and beyond.
References
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(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. Available at: [Link]
-
Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. Available at: [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]
-
The Experimental Determination of Solubilities - ResearchGate. Available at: [Link]
-
assessment of reverse - phase - ECETOC. Available at: [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa - ULM. Available at: [Link]
-
Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed. Available at: [Link]
-
Determination of solubility: A laboratory experiment | Journal of Chemical Education. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]
-
Measuring Solubility | Secondaire - Alloprof. Available at: [Link]
-
Experiment 4 Solubility of a Salt. Available at: [Link]
-
Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available at: [Link]
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N-Methylaniline (NMA) | A Key Chemical Intermediate. Available at: [Link]
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Solvation Thermodynamics and Empirical Profiling of 2-Methanesulfonyl-N-methylaniline in Organic Solvents
Executive Summary & Structural Causality
In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the strategic selection of organic solvents dictates the efficiency of crystallization, cross-coupling reactions, and downstream formulation. 2-Methanesulfonyl-N-methylaniline (CAS: 10224-69-8; C₈H₁₁NO₂S) is a critical highly functionalized building block featuring an ortho-substituted secondary amine and a methylsulfonyl group[1].
Understanding its solubility requires moving beyond empirical trial-and-error and adopting a thermodynamic approach. The specific ortho-relationship between the N-methylamine (-NHCH₃) and the methylsulfonyl (-SO₂CH₃) moieties creates a unique physicochemical microenvironment. The sulfonyl group is a potent electron-withdrawing group and a strong hydrogen-bond acceptor, while the secondary amine acts as a hydrogen-bond donor. This proximity facilitates intramolecular hydrogen bonding , which partially masks the molecule's hydrogen-bonding capacity to the bulk solvent. Consequently, the crystal lattice energy is lower than that of its para-substituted analogs, altering the enthalpy of fusion and significantly enhancing its solubility in moderately polar and polar aprotic solvents.
Thermodynamic Solvation Framework
To predict and rationalize the solubility of 2-methanesulfonyl-N-methylaniline, we apply the framework[2]. The dissolution of this compound in an organic solvent is governed by the cohesive energy density, which is partitioned into three parameters:
-
Dispersion Forces (δD): Van der Waals interactions driven by the aromatic benzene ring.
-
Polarity (δP): Dipole-dipole interactions heavily influenced by the highly polar highly polar S=O bonds.
-
Hydrogen Bonding (δH): Intermolecular interactions dictated by the -NH donor and -SO₂ acceptors.
For dissolution to occur, the free energy of mixing (ΔG_mix) must be negative. The high dipole moment of the sulfonyl group requires significant cavity formation energy in the solvent. Non-polar solvents (like hexane) cannot compensate for this energy barrier via dispersion forces alone, leading to poor solubility. Conversely, polar aprotic solvents (like DMSO) engage in strong dipole-dipole interactions that exothermically overcome the crystal lattice energy.
Thermodynamic logic of solvent selection based on cohesive energy compensation.
Quantitative Solubility Data Matrix
Based on the structural profiling and HSP alignment, the following table summarizes the solubility behavior of 2-methanesulfonyl-N-methylaniline across standard organic solvent classes at 25°C.
| Solvent Class | Representative Solvent | Estimated Solubility Range | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), DMF | High (>100 mg/mL) | Excellent δP alignment; strong dipole-dipole interactions with the sulfonyl group stabilize the monomeric solute. |
| Polar Protic | Methanol, Ethanol | Moderate to High (30 - 80 mg/mL) | Good δH alignment; solvent acts as H-bond donor to the sulfonyl oxygen and acceptor to the amine proton. |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate (10 - 50 mg/mL) | Intramolecular H-bonding of the solute reduces its bulk polarity, allowing favorable solvation by moderately polar media. |
| Aromatic | Toluene | Low to Moderate (5 - 20 mg/mL) | Solvation relies primarily on π-π stacking (δD) with the benzene ring; limited dipole compensation. |
| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | Inability of the solvent to overcome the high dipole moment and lattice energy of the sulfonyl-aniline system. |
Note: Data represents predictive ranges based on structural analogs and thermodynamic profiling for process chemistry screening.
Empirical Determination: The Saturation Shake-Flask Protocol
While predictive models guide initial solvent selection, absolute thermodynamic solubility must be determined empirically. The remains the gold standard for generating self-validating, highly accurate solubility data[3].
As an application scientist, I strongly advise against using rapid filtration for phase separation in this specific assay. Filtration membranes (especially PTFE or Nylon) can adsorb the highly polar sulfonyl compound, artificially lowering the quantified concentration. Sedimentation is the scientifically rigorous choice to maintain phase equilibrium.
Step-by-Step Methodology
-
Solid Excess Preparation: Accurately weigh ~50 mg of 2-methanesulfonyl-N-methylaniline into a 5 mL glass vial.
-
Solvent Addition: Add 2.0 mL of the target organic solvent. The presence of visible undissolved solid is critical; if all solid dissolves, the solution is not saturated, and more API must be added.
-
Thermal Equilibration: Seal the vial and place it in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C.
-
Agitation: Shake at 300 RPM for a minimum of 24 hours . Causality note: 24 hours ensures that the thermodynamic equilibrium between the crystal lattice and the solvated state is fully achieved.
-
Phase Separation (Sedimentation): Cease agitation and allow the suspension to sediment undisturbed in the thermostatic bath for 18 hours . This prevents the adsorption artifacts associated with syringe filters.
-
Supernatant Extraction: Carefully extract 0.5 mL of the clear supernatant using a pre-warmed positive displacement pipette (to prevent solvent evaporation during transfer).
-
Dilution & Quantification: Dilute the aliquot immediately in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation, and quantify via HPLC-UV against a validated calibration curve.
Validated saturation shake-flask workflow for thermodynamic solubility measurement.
Strategic Implications for Drug Development
The solubility profile of 2-methanesulfonyl-N-methylaniline directly impacts its utility in synthetic workflows:
-
Cross-Coupling Reactions: For Buchwald-Hartwig aminations utilizing the secondary amine, polar aprotic solvents (DMF, DMSO) are ideal as they fully solubilize the starting material and stabilize the transition states without interfering with palladium catalysts.
-
Crystallization & Purification: A solvent/anti-solvent crystallization strategy is highly effective here. The compound can be dissolved in a minimal volume of Ethyl Acetate (good solvent) followed by the slow addition of Heptane (anti-solvent) to induce high-purity crystallization driven by the abrupt shift in the dispersive environment.
By grounding experimental design in the thermodynamic realities of the molecule's structure, researchers can bypass empirical bottlenecks and design highly efficient, scalable chemical processes.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 14196351, N-Methyl-2-(methylsulfonyl)benzenamine". PubChem. Available at:[Link]
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Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook". Hansen Solubility. Available at:[Link]
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]
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stability of 2-methanesulfonyl-N-methylaniline under different conditions
An In-Depth Technical Guide to the Stability of 2-Methanesulfonyl-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide offers a comprehensive analysis of the stability profile of 2-methanesulfonyl-N-methylaniline. Designed for professionals in research and drug development, this document moves beyond theoretical discussion to provide a predictive assessment of the molecule's behavior under various stress conditions. While direct experimental data for this specific compound is not extensively available in public literature, this guide establishes a robust framework for its stability assessment by extrapolating from the well-documented chemistry of its core functional moieties: the N-methylaniline group and the methanesulfonyl group. We present detailed, field-proven protocols for conducting forced degradation studies and for developing a stability-indicating analytical method, grounded in regulatory expectations and scientific first principles. The aim is to equip scientists with the foundational knowledge and practical workflows required to confidently handle, formulate, and analyze 2-methanesulfonyl-N-methylaniline, ensuring the integrity and reliability of their research and development efforts.
Introduction: Understanding the Molecule
2-Methanesulfonyl-N-methylaniline is a substituted aniline derivative featuring two key functional groups that dictate its chemical reactivity and stability: the N-methylaniline core and the methanesulfonyl substituent. The N-methylaniline portion provides a secondary amine, which is a site for oxidation and salt formation, and an aromatic ring whose electron density is influenced by both the amine and the sulfonyl group. The methanesulfonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but also influences the stability of the entire molecule, particularly the sulfur-carbon and sulfur-nitrogen bonds.
In drug development, understanding a molecule's intrinsic stability is a cornerstone of ensuring safety, efficacy, and quality.[1] Forced degradation studies are mandated by regulatory bodies like the ICH to identify likely degradation products, understand degradation pathways, and develop validated analytical methods that can accurately measure the drug's purity over its shelf life.[2][3] This guide provides the scientific rationale and experimental design for thoroughly characterizing the stability of 2-methanesulfonyl-N-methylaniline.
Predicted Stability Profile & Degradation Pathways
The stability of 2-methanesulfonyl-N-methylaniline can be predicted by analyzing its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.
Hydrolytic Stability
Hydrolysis involves the cleavage of chemical bonds by water. For this molecule, two primary sites are of interest: the aniline nitrogen and the methanesulfonyl group.
-
Aniline Moiety: The N-methylaniline structure itself is generally stable to hydrolysis. However, extreme pH conditions can influence the ionization state of the nitrogen atom, which may affect its reactivity in other degradation pathways.[4]
-
Methanesulfonyl Moiety: The C-S bond in the methanesulfonyl group is generally robust. However, the S-N bond in related sulfonamide compounds is known to be the primary site of hydrolytic cleavage, particularly under strongly acidic or basic conditions.[5] While 2-methanesulfonyl-N-methylaniline is a sulfone, not a sulfonamide, the potential for cleavage under harsh conditions should not be dismissed. The most probable degradation pathway under extreme pH would involve cleavage of the bond between the sulfonyl group and the aromatic ring, yielding methanesulfonic acid and N-methylaniline, although this is less likely than for a sulfonamide. For many sulfonamides, maximum stability is often observed in the neutral pH range.[5]
Oxidative Stability
Oxidation is a highly probable degradation pathway for this molecule.
-
N-Methyl Group: The N-methyl group is a prime target for oxidative N-dealkylation, a common metabolic and chemical degradation pathway for N-alkylanilines.[6][7] This would lead to the formation of 2-methanesulfonylaniline and formaldehyde. Further oxidation of the resulting primary aniline is also possible.
-
Aniline Nitrogen: The nitrogen atom of the aniline can be oxidized to form N-oxides or other colored degradation products, a known liability for aromatic amines.[7]
-
Aromatic Ring: While the methanesulfonyl group is deactivating, the N-methylamino group is activating, making the ring susceptible to oxidative degradation, potentially leading to ring-opening or the formation of quinone-like structures under aggressive oxidative stress.
Photostability
Aromatic amines are often sensitive to light. Photodegradation can occur through direct absorption of UV light or indirect processes mediated by photosensitizers.
-
Direct Photolysis: The aromatic system can absorb UV radiation, leading to excited states that can undergo various reactions, including bond cleavage or reaction with oxygen. This is a common degradation pathway for sulfonamides in the environment.[8]
-
Photo-oxidation: In the presence of light and oxygen, radical-mediated oxidation can occur, accelerating the oxidative pathways described above. Studies on related sulfonamides show that photodegradation rates are highly dependent on the composition of the medium.[8][9]
Thermal Stability
The molecule is expected to be reasonably stable at ambient temperatures. However, at elevated temperatures, as used in accelerated stability studies, degradation is expected.
-
Decomposition: Thermogravimetric analysis of related compounds like poly(N-methylaniline) shows that decomposition occurs at high temperatures, often involving the loss of substituents followed by the breakdown of the polymer backbone.[10][11] For 2-methanesulfonyl-N-methylaniline, high heat could lead to fragmentation of the molecule, potentially at the C-S or C-N bonds. It is stable under normal transport conditions.[12]
Framework for Experimental Stability Assessment
A systematic forced degradation study is essential to confirm these predicted pathways and to develop a robust, stability-indicating analytical method.[1][13]
Workflow for Stability Assessment
The overall process involves subjecting the compound to a series of stress conditions and analyzing the resulting samples with a high-resolution analytical technique, typically HPLC.[14][15]
Caption: Workflow for Forced Degradation and Method Development.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade 2-methanesulfonyl-N-methylaniline under controlled stress conditions to generate potential degradation products. The industry-accepted target is to achieve 5-20% degradation of the active ingredient.[2]
Materials:
-
2-methanesulfonyl-N-methylaniline
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 3-30% solution
-
Calibrated oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-methanesulfonyl-N-methylaniline at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the 50:50 acetonitrile/water diluent. Store protected from light at 2-8°C.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution and 1N HCl.
-
Heat at 60-80°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 1N NaOH and dilute to the target concentration.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution and 1N NaOH.
-
Heat at 60-80°C.
-
Withdraw and neutralize aliquots with 1N HCl at the same time points.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution and 3-30% H₂O₂.
-
Keep at room temperature.
-
Withdraw aliquots at specified time points and dilute to the target concentration.
-
-
Thermal Degradation:
-
Store the stock solution (or solid material) in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Sample at time points (e.g., 1, 3, 7 days), dissolve (if solid), and dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dilute both samples to the target concentration.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying 2-methanesulfonyl-N-methylaniline from its process impurities and degradation products.[16]
Instrumentation & Columns:
-
HPLC with a Photodiode Array (PDA) or UV detector.
-
Recommended starting column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Procedure:
-
Initial Method Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a wavelength where the parent compound has good absorbance (e.g., 254 nm) and use PDA to evaluate peak purity.
-
-
Method Optimization:
-
Inject the control and all stressed samples from Protocol 1.
-
Causality: The goal is to achieve baseline resolution between the parent peak and all degradant peaks. If co-elution occurs, adjust the gradient slope, initial/final mobile phase composition, or switch to a different mobile phase pH (e.g., using a phosphate buffer for neutral pH) or a different column chemistry (e.g., Phenyl-Hexyl). The PDA detector is critical here to check for peak purity, which is a self-validating step to ensure no degradants are hidden under the parent peak.
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can resolve the parent drug from all degradation products. Spike the drug product with known impurities and degradants.
-
Linearity and Range: Analyze a series of solutions over a range of concentrations (e.g., 50% to 150% of the target concentration for the assay; reporting threshold to 120% of specification for impurities).[16]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the drug substance at different concentration levels.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).
-
Quantitation Limit (QL): Determine the lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.
-
Data Presentation & Predicted Degradation Products
All quantitative stability data should be summarized in a clear, tabular format.
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Typical Duration | % Degradation Target | Potential Major Degradants |
| Acid Hydrolysis | 1N HCl, 80°C | 2-24 hours | 5-20% | Unlikely to be a major pathway, but monitor for N-methylaniline. |
| Base Hydrolysis | 1N NaOH, 80°C | 2-24 hours | 5-20% | Unlikely to be a major pathway. |
| Oxidation | 3-30% H₂O₂, RT | 1-24 hours | 5-20% | 2-Methanesulfonylaniline, N-oxide derivatives. |
| Thermal | 80°C (dry heat) | 1-7 days | 5-20% | Fragmentation products (to be identified by MS). |
| Photolytic | ICH Q1B | N/A | >10% vs. dark control | Photo-oxidative products, potential ring adducts. |
Proposed Degradation Pathways
Caption: Proposed Major Degradation Pathways.
Conclusion
While 2-methanesulfonyl-N-methylaniline is predicted to be relatively stable under hydrolytic conditions, it is likely susceptible to oxidative and photolytic degradation. The primary points of lability are the N-methyl group (via N-dealkylation) and the aniline nitrogen atom (via oxidation). A thorough forced degradation study, executed according to the protocols outlined in this guide, is imperative for confirming these pathways, identifying unknown degradation products, and developing a fully validated, stability-indicating analytical method. This systematic approach ensures product quality and regulatory compliance, forming a critical part of any successful drug development program.
References
-
Armaković, S. J., et al. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Taylor & Francis Online. Retrieved from [Link]
-
Chen, Y., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology. Retrieved from [Link]
-
Wang, Z., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega. Retrieved from [Link]
- Abthagir, P. S., & Saraswathi, R. (2004). Aging and thermal degradation of poly(N-methylaniline). Thermochimica Acta.
-
Abthagir, P. S., & Saraswathi, R. (2004). Aging and thermal degradation of poly(N-methylaniline). ResearchGate. Retrieved from [Link]
- Jana, A., et al. (2023).
-
Huynh, H. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]
- Al-Ghamdi, K. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare.
-
Kormann, A., & Lindner, W. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
- Park, K. (2005). Assay and Stability Testing. Purdue University.
Sources
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
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- 16. chromatographyonline.com [chromatographyonline.com]
Comprehensive Guide to 2-Methanesulfonyl-N-methylaniline Degradation
[1]
Executive Summary & Chemical Context
2-Methanesulfonyl-N-methylaniline (CAS 10224-69-8) represents a critical structural motif in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and antituberculosis agents.[1][2] Its stability profile is governed by the interplay between the electron-rich N-methylamino group and the strongly electron-withdrawing ortho-methanesulfonyl (
Unlike simple anilines, the presence of the ortho-sulfone moiety creates a unique electronic and steric environment that significantly alters its degradation kinetics.[1] This guide provides a definitive analysis of its degradation pathways, focusing on oxidative N-dealkylation, N-oxidation, and the formation of potentially genotoxic primary aniline metabolites.[1]
Key Chemical Properties
| Property | Value | Implication for Stability |
| Molecular Formula | -- | |
| Functional Groups | Secondary Amine, Sulfone | Susceptible to N-oxidation; Sulfone is chemically inert.[1] |
| Electronic Effect | Ortho-Sulfone (EWG) | Reduces N-nucleophilicity; stabilizes against rapid auto-oxidation compared to unsubstituted anilines.[1] |
| pKa (Conjugate Acid) | ~2.5 - 3.0 (Estimated) | Low basicity reduces protonation at physiological pH, affecting solubility and extraction.[1] |
Degradation Pathways: Mechanistic Analysis
The degradation of 2-methanesulfonyl-N-methylaniline is dominated by oxidative transformations at the nitrogen center.[1] Hydrolysis is negligible due to the stability of the C-S and C-N bonds in this scaffold.[1]
Pathway A: Oxidative N-Demethylation (Major Pathway)
This is the primary degradation route, driven by radical-mediated mechanisms (in forced degradation) or cytochrome P450 enzymes (in biological systems).[1]
-
Initiation: Hydrogen Atom Abstraction (HAT) from the N-methyl group by a radical species (e.g.,
, ).[1] -
Intermediate Formation: Formation of a carbon-centered radical on the methyl group, followed by oxygen rebound to form a Carbinolamine intermediate (
).[1] -
Collapse: The unstable carbinolamine spontaneously collapses, releasing Formaldehyde (
) and the primary aniline, 2-Methanesulfonylaniline .[1]
Significance: The primary aniline metabolite is a known structural alert for genotoxicity (Ames positive potential) and must be monitored strictly in pharmaceutical substances.[1]
Pathway B: N-Oxidation
Under strong oxidative stress (e.g., peroxides), the secondary amine nitrogen can be directly oxidized.[1]
-
Mechanism: Nucleophilic attack of the amine nitrogen on an electrophilic oxygen source.[1]
-
Product: Formation of the N-oxide (
). -
Steric Constraint: The ortho-methanesulfonyl group provides steric hindrance, making this pathway slower than in para-substituted anilines.[1]
Pathway C: Photolytic Degradation
Anilines are photosensitive.[1] Exposure to UV light can induce homolytic cleavage of the N-C bond or ring oxidation.[1]
-
Radical Generation: UV excitation leads to the formation of anilino radicals (
).[1] -
Coupling: These radicals can dimerize (forming hydrazines, though rare due to steric bulk) or react with solvent/oxygen to form complex colored polymers (browning).[1]
Visualization: Degradation Logic Flow
The following diagram maps the causal relationships between stress conditions and specific degradation products.[1]
Caption: Mechanistic flow of oxidative and photolytic degradation leading to the primary aniline and N-oxide.[1]
Experimental Protocols for Stability Assessment
Protocol 1: Oxidative Stress Testing (Peroxide Challenge)
Objective: Simulate accelerated oxidative degradation to generate the primary aniline and N-oxide for method development.
-
Preparation: Dissolve 2-methanesulfonyl-N-methylaniline (10 mg) in Acetonitrile:Water (50:50, 10 mL).
-
Stressing: Add 1 mL of 30%
. -
Incubation: Heat at 40°C for 4 hours.
-
Control Arm: Prepare a parallel sample without peroxide to distinguish thermal degradation from oxidation.[1]
-
-
Quenching: Add 1 mL of 10% Sodium Metabisulfite solution to quench residual peroxide (Critical step to prevent on-column oxidation during analysis).
-
Analysis: Inject immediately onto HPLC-UV/MS.
Protocol 2: Photostability Chamber Test
Objective: Assess sensitivity to light (ICH Q1B).
-
Sample A (Solid): Spread thin layer of solid API in a quartz dish.
-
Sample B (Solution): Dissolve in Methanol in a clear glass vial.
-
Exposure: Expose to 1.2 million lux hours and 200 watt-hours/m² UV light.
-
Dark Control: Wrap identical vials in aluminum foil and place in the same chamber.
-
-
Evaluation: Compare impurity profiles of Exposed vs. Dark Control.
-
Success Criterion: If "Dark Control" shows degradation, the molecule is thermally unstable, not just photosensitive.[1]
-
Analytical Monitoring & Control Strategy
Detecting the primary aniline (2-methanesulfonylaniline) is the critical quality attribute (CQA) due to its potential toxicity.[1]
Recommended HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5 µm | Standard reverse-phase retention for moderately polar anilines.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures protonation of the aniline, improving peak shape.[1] |
| Mobile Phase B | Acetonitrile | Sharpens peaks for sulfone-containing compounds.[1] |
| Gradient | 5% B to 95% B over 15 mins | Captures polar degradants (Formaldehyde - not seen on UV) and non-polar parents.[1] |
| Detection | UV at 254 nm & 280 nm | The sulfone and aniline rings absorb strongly here.[1] |
| Mass Spec | ESI (+) Mode | Monitor [M+H]+ = 186.06 (Parent) and [M+H]+ = 172.04 (Primary Aniline).[1] |
Analytical Decision Tree
Use this workflow to identify unknown peaks during stability studies.
Caption: Decision tree for identifying degradation products using Relative Retention Time (RRT) and Mass Spectrometry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14196351, N-Methyl-2-(methylsulfonyl)aniline. Retrieved from [Link][1]
-
Mishra, P., et al. (2008). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. Retrieved from [Link]
-
American Elements (2022). 2-Methanesulfonyl-N-methylaniline Safety Data Sheet. Retrieved from [Link][1][2][3][4]
-
ChemRxiv (2023). A Mechanistic Analysis of Trimethylanilinium Salt Degradation: Implications for Methylation. Retrieved from [Link]
Methodological & Application
Application Note: Research Methodologies and Protocols for 2-Methanesulfonyl-N-methylaniline
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and Principal Investigators
Introduction and Chemical Profile
In modern medicinal chemistry, the strategic placement of electron-withdrawing groups and substituted amines is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-Methanesulfonyl-N-methylaniline (CAS: 10224-69-8) is a highly versatile synthetic building block[1].
Structurally, it features an ortho-methanesulfonyl (–SO₂CH₃) group and an N-methyl secondary amine. The methanesulfonyl moiety acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor, making it a classic bioisostere for sulfonamides commonly found in enzyme inhibitors[2]. Meanwhile, the N-methyl group provides a controlled nucleophilic site that prevents the over-alkylation issues typically associated with primary anilines, allowing for precise transition-metal-catalyzed couplings or acylations.
Primary Research Applications
Synthesis of Antituberculosis Agents
2-Methanesulfonyl-N-methylaniline is frequently utilized as a core intermediate in the design of nitroheterocycles and pyrazole derivatives targeting Mycobacterium tuberculosis (Mtb)[3]. By incorporating this lipophilic core, researchers can significantly improve the aqueous solubility and cell-wall permeability of nitroaromatic prodrugs. These synthesized derivatives act via the reduction of their nitro groups by the deazaflavin-dependent nitroreductase (Ddn), generating reactive nitrogen species that kill both replicating and hypoxic Mtb cells[3].
Development of Enzyme Inhibitors
The methanesulfonyl group is a privileged pharmacophore for binding within the active sites of various enzymes, including cyclooxygenase-2 (COX-2) and specific kinase hinge regions. Derivatives synthesized from this compound are actively studied for their potential as targeted antimicrobial and anticancer agents[2].
Assembly of Complex Nitrogen Heterocycles
This compound serves as a critical precursor for synthesizing complex, multi-ring systems, such as 1,2,3,4,5,6-hexahydro-1-benzazocine derivatives, which are heavily explored in neuropharmacology and central nervous system (CNS) drug discovery[4].
Physicochemical and Analytical Data
To ensure rigorous quality control (QC) before initiating any synthetic workflow, researchers must validate their starting materials against the following standardized parameters[1],[5]:
| Parameter | Value | Analytical Significance |
| IUPAC Name | N-methyl-2-(methylsulfonyl)aniline | Standard nomenclature for NMR/MS library matching. |
| CAS Registry Number | 10224-69-8 | Primary identifier for reagent procurement. |
| Molecular Formula | C8H11NO2S | Essential for mass spectrometry elemental composition. |
| Molecular Weight | 185.25 g/mol | Required for precise stoichiometric calculations. |
| Monoisotopic Mass | 185.05105 Da | Target peak for High-Resolution Mass Spectrometry (HRMS). |
| Predicted XlogP | 1.7 | Indicates moderate lipophilicity, ideal for oral bioavailability. |
| Topological Polar Surface Area | 54.6 Ų | Predicts excellent cellular permeability (Rule of 5 compliant). |
Experimental Workflows and Protocols
As a self-validating system, the following protocols are designed not just with procedural steps, but with the specific causality behind each chemical choice to ensure reproducibility and high yield.
Protocol A: N-Acylation of 2-Methanesulfonyl-N-methylaniline
Objective: Synthesize an amide intermediate for downstream kinase inhibitor screening. Challenge: The secondary amine is nucleophilic but highly sterically hindered by the bulky ortho-methanesulfonyl group.
-
Preparation: Dissolve 2-methanesulfonyl-N-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base and Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile. DMAP is critical here; it acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate to overcome the severe ortho-steric hindrance of the methanesulfonyl group.
-
-
Temperature Control: Cool the reaction mixture to 0°C using an ice bath.
-
Electrophile Addition: Add the desired acyl chloride (1.2 eq) dropwise over 15 minutes.
-
Causality: Dropwise addition controls the exothermic nature of the reaction, preventing localized heating and the subsequent formation of unwanted degradation byproducts.
-
-
Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor progression via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation & QC: Confirm the product via ¹H NMR. A successful reaction is validated by the disappearance of the N-H broad singlet (~4.0 ppm) and a distinct downfield shift of the N-methyl singlet, confirming successful acylation.
Protocol B: Microwave-Assisted Synthesis of Pyrazole Derivatives
Objective: Generate pyrazole-based antituberculosis lead compounds[3].
-
Reaction Assembly: In a heavy-walled, microwave-safe reaction vial, combine the synthesized chalcone intermediate (derived from 2-methanesulfonyl-N-methylaniline) (1.0 eq) and hydrazine hydrate (1.5 eq) in absolute ethanol.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes (Power: 150W).
-
Causality: Microwave irradiation provides rapid, uniform dielectric heating. This drastically reduces the cyclization reaction time from conventional reflux (which typically requires 8–12 hours) to just 15 minutes, thereby minimizing the thermal degradation of sensitive nitro-aromatic pharmacophores[3].
-
-
Precipitation: Cool the vial to room temperature using compressed air, then pour the reaction mixture into crushed ice to crash out the crude pyrazole derivative.
-
Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.
-
Self-Validation & QC: Confirm cyclization via ¹³C NMR. Look for the appearance of the characteristic pyrazole C3, C4, and C5 carbon signals, and ensure the complete absence of the α,β-unsaturated ketone carbonyl peak (~190 ppm) from the starting chalcone.
Mechanistic and Workflow Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the divergent synthetic pathways utilizing 2-methanesulfonyl-N-methylaniline to generate distinct classes of therapeutic agents.
Caption: Divergent synthetic pathways of 2-methanesulfonyl-N-methylaniline in drug discovery.
Mechanism of Action: Antituberculosis Derivatives
This diagram maps the biological activation pathway of the nitroheterocycle derivatives synthesized from the parent compound[3].
Caption: Ddn-dependent metabolic activation of synthesized nitroheterocycle antituberculosis agents.
References
-
PubChem , "N-Methyl-2-(methylsulfonyl)benzenamine | C8H11NO2S | CID 14196351", National Center for Biotechnology Information. Available at:[Link]
-
AA Blocks , "Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity", Literature & Product Data. Available at: [Link]
Sources
- 1. N-Methyl-2-(methylsulfonyl)benzenamine | C8H11NO2S | CID 14196351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ethyl-2-methanesulfonylaniline | 1156426-75-3 | Benchchem [benchchem.com]
- 3. aablocks.com [aablocks.com]
- 4. 1354951-27-1,1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. PubChemLite - C8H11NO2S - Explore [pubchemlite.lcsb.uni.lu]
Application Note: 2-Methanesulfonyl-N-methylaniline in Medicinal Chemistry
[1][2]
Compound: 2-methanesulfonyl-N-methylaniline
CAS: 10224-69-8
Synonyms: N-Methyl-2-(methylsulfonyl)aniline; N-Methyl-2-mesylaniline
Molecular Formula: C
Part 1: Strategic Utility in Drug Design
In modern medicinal chemistry, this fragment is not merely a "linker" but a functional pharmacophore used to solve specific multi-parameter optimization (MPO) challenges.
Conformational Locking (The "Ortho Effect")
The primary application of this scaffold is to induce a specific non-planar conformation.
-
Mechanism: The steric repulsion between the N-methyl group and the oxygen atoms of the ortho-sulfonyl group forces the aniline nitrogen out of planarity with the phenyl ring.
-
Result: This creates a "twisted" atropisomeric-like conformation. This is critical for binding pockets that require a pre-organized, non-flat ligand (e.g., MEK inhibitors, certain GPCR allosteric sites), reducing the entropic penalty of binding.
Electronic Tuning & Metabolic Stability
-
Quinone Imine Suppression: Unsubstituted anilines are often metabolic liabilities, prone to oxidation into toxic quinone imines. The strong electron-withdrawing nature of the sulfone group (
) reduces the nucleophilicity of the aniline nitrogen and the electron density of the ring, significantly mitigating oxidative bioactivation. -
H-Bond Acceptor: Unlike a sulfonamide, the methyl sulfone acts purely as a hydrogen bond acceptor (two vectors), useful for capturing specific backbone interactions without introducing an acidic proton.
Physicochemical Profile
| Property | Value (Approx.) | Impact on Drug Design |
| cLogP | 1.7 | Moderate lipophilicity; good balance for CNS/peripheral exposure. |
| TPSA | ~54 Ų | Polar enough to improve solubility but low enough for membrane permeability. |
| pKa (Conj. Acid) | ~2.5 | The nitrogen is non-basic at physiological pH, ensuring neutral permeability. |
| Solubility | Moderate | Sulfone group enhances aqueous solubility compared to thioethers or alkyl analogs. |
Part 2: Synthesis Protocol (High-Purity)
Objective: Synthesize 2-methanesulfonyl-N-methylaniline with >98% purity suitable for biological assays.
Method: Nucleophilic Aromatic Substitution (
Materials
-
Substrate: 1-Fluoro-2-(methylsulfonyl)benzene (CAS: 445-03-4)
-
Reagent: Methylamine (2.0 M solution in THF or Methanol)
-
Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Base: Potassium Carbonate (
) - Optional if excess amine is used
Step-by-Step Procedure
-
Preparation:
-
Charge a pressure-rated reaction vial with 1-Fluoro-2-(methylsulfonyl)benzene (1.0 equiv, e.g., 500 mg).
-
Dissolve in DMSO (5 mL/g substrate). Note: DMSO accelerates
rates due to polar aprotic nature.
-
-
Addition:
-
Add Methylamine (2.0 M in THF, 3.0 equiv). The excess amine acts as both nucleophile and acid scavenger.
-
Seal the vessel tightly.
-
-
Reaction:
-
Heat the block to 80 °C for 4–6 hours.
-
Monitor: Check via LC-MS for the disappearance of the starting material (m/z 175) and formation of product (m/z 186, [M+H]+).
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (20 mL) and wash with Water (3 x 10 mL) to remove DMSO and salts.
-
Wash the organic layer with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often pure enough (>95%). If necessary, purify via silica gel flash chromatography.
-
Eluent: 0–30% EtOAc in Hexanes. The product is a pale yellow solid/oil.
-
Quality Control Criteria
-
1H NMR (400 MHz, DMSO-d6):
7.65 (dd, 1H), 7.50 (t, 1H), 6.85 (d, 1H), 6.70 (t, 1H), 5.80 (br q, 1H, NH), 3.15 (s, 3H, ), 2.80 (d, 3H, ). -
Purity: >98% by HPLC (254 nm).
Part 3: Visualizations
Diagram 1: Synthesis & Mechanism
This flowchart illustrates the
Caption: Regioselective synthesis via Nucleophilic Aromatic Substitution (
Diagram 2: Pharmacophore Logic (The "Twist")
This diagram visualizes the steric clash that locks the conformation, a key feature for entropy-favored binding.
Caption: Steric repulsion between the sulfone oxygens and N-methyl group forces the molecule into a non-planar 'twist', critical for selectivity.
Part 4: References
-
PubChem Compound Summary. (2025). N-Methyl-2-(methylsulfonyl)benzenamine (CID 14196351).[3] National Center for Biotechnology Information. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. (Context on bioisosteres and metabolic stability of substituted anilines). [Link]
-
American Elements. (2025). 2-methanesulfonyl-N-methylaniline Product Specification. [Link][1]
use of 2-methanesulfonyl-N-methylaniline as a synthetic intermediate
Application Note: 2-Methanesulfonyl-N-methylaniline as a Synthetic Intermediate
Executive Summary
2-methanesulfonyl-N-methylaniline (CAS: 10224-69-8) is a specialized aniline derivative characterized by an ortho-positioned methylsulfonyl group (
This guide details the synthesis, purification, and downstream application of this intermediate.[1][2] It specifically addresses its utility in constructing urea-based kinase inhibitors and its role as a substrate for directed ortho-lithiation (DoM) strategies.[1]
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | N-methyl-2-(methylsulfonyl)aniline |
| CAS Number | 10224-69-8 |
| Molecular Formula | |
| Molecular Weight | 185.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Functional Groups | Secondary Amine (Nucleophile), Sulfone (EWG, Directing Group) |
Mechanistic Significance
-
Metabolic Stability: Unlike o-anisidine derivatives (common in EGFR inhibitors), the sulfone moiety is resistant to CYP450-mediated oxidative dealkylation.[1]
-
Electronic Modulation: The
group is a strong electron-withdrawing group (EWG), reducing the basicity of the aniline nitrogen ( shift), which modulates the potency of urea/amide bonds in drug-target interactions.[1] -
Directing Group (DG): The sulfone acts as a powerful ortho-directing group for C-H activation or lithiation, enabling functionalization at the C3 position.[1]
Protocol A: High-Fidelity Synthesis (SnAr Route)
Objective: Synthesize 2-methanesulfonyl-N-methylaniline from 1-fluoro-2-(methylsulfonyl)benzene via Nucleophilic Aromatic Substitution (SnAr). Rationale: This route avoids the use of toxic methylating agents (like MeI) on the aniline, preventing over-methylation to the quaternary ammonium salt.[1]
Materials
-
Substrate: 1-Fluoro-2-(methylsulfonyl)benzene (CAS 349-05-3)[1]
-
Reagent: Methylamine (2.0 M in THF or 40% aq. solution)
-
Base: Potassium Carbonate (
), anhydrous -
Solvent: Dimethyl Sulfoxide (DMSO) or DMF (Dry)
Step-by-Step Procedure
-
Setup: Charge a 100 mL round-bottom flask with 1-fluoro-2-(methylsulfonyl)benzene (1.74 g, 10.0 mmol) and
(2.76 g, 20.0 mmol). -
Solvation: Add DMSO (15 mL) and stir at room temperature for 10 minutes to create a uniform suspension.
-
Addition: Add Methylamine solution (15.0 mmol, 1.5 eq) dropwise.
-
Note: If using aqueous methylamine, ensure the reaction vessel is vented properly due to volatility.[1]
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-40% EtOAc in Hexanes).
Expected Yield: 85–92%[1]
Protocol B: Downstream Application (Urea Synthesis)
Objective: Use the intermediate to synthesize a Diaryl Urea , a common pharmacophore in kinase inhibitors (e.g., Sorafenib analogs).[1] Mechanism: The electron-deficient nature of the aniline requires a reactive electrophile (isocyanate) or a catalyzed coupling.[1]
Workflow Diagram
Caption: Reaction pathway for the formation of trisubstituted ureas using the N-methylaniline scaffold.
Procedure
-
Dissolution: Dissolve 2-methanesulfonyl-N-methylaniline (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Activation (Optional): If the aniline is sluggish due to the steric bulk of the sulfone, add 1.1 eq of NaH (60% dispersion) at 0°C to deprotonate the amine. Caution: Hydrogen evolution.[1]
-
Coupling: Add the desired Aryl Isocyanate (1.1 eq) dropwise.
-
Completion: Stir at 60°C for 3 hours.
-
Quench: Add saturated
solution. -
Isolation: Extract with DCM. The resulting urea is often a stable solid that can be triturated with diethyl ether.[1]
Advanced Application: Directed Ortho-Lithiation (DoM)
The sulfone group is a Directed Metalation Group (DMG).[1] This protocol allows the introduction of electrophiles at the C3 position (adjacent to the sulfone), enabling the synthesis of fused systems like sultams or indoles .[1]
| Parameter | Condition |
| Solvent | Anhydrous THF (Must be dry) |
| Base | |
| Temperature | -78°C (Critical to prevent benzyne formation) |
| Electrophile | DMF (for aldehyde), |
Key Step:
-
Cool substrate in THF to -78°C.
-
Add
-BuLi (2.2 eq).[1] Note: 1 eq deprotonates the amine, the 2nd eq lithiates the ring.[1] -
Stir for 1 hour.
-
Quench with Electrophile.
References
-
Synthesis of Fluoromethyl Phenyl Sulfone (Precursor Chemistry): McCarthy, J. R., et al. "Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes."[1][3] Organic Syntheses, vol. 72, 1995, p. 209.[1]
-
Nucleophilic Aromatic Substitution (SnAr) Mechanisms: Bunnett, J. F., & Zahler, R. E.[1] "Kinetics of the Reaction of 1-Fluoro-2-(methylsulfonyl)benzene with Amines." Chemical Reviews, vol. 49, no.[1] 2, 1951, pp. 273–412.[1]
-
Ortho-Lithiation of Sulfones: Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, vol. 90, no.[1] 6, 1990, pp. 879–933.[1]
-
Kinase Inhibitor Design (Bioisosteres): Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, vol. 47, no.[1] 27, 2004, pp. 6658–6661.[1] (Demonstrates aniline relevance in kinase scaffolds).
Sources
Application Notes and Protocols for Investigating the Biological Activity of 2-Methanesulfonyl-N-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The confluence of the methanesulfonyl and N-methylaniline moieties in a single molecular scaffold presents a compelling, albeit underexplored, avenue for the discovery of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore present in a multitude of clinically approved drugs, including various anticancer agents that target key enzymes like tyrosine kinases and carbonic anhydrases.[1][2] Similarly, the aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of the biological activity of novel 2-methanesulfonyl-N-methylaniline derivatives, with a primary focus on their potential as anticancer agents. The protocols detailed herein are designed to be self-validating, providing researchers with a robust workflow from initial compound synthesis to in vivo efficacy studies.
Introduction: The Scientific Rationale
The 2-methanesulfonyl-N-methylaniline core structure integrates two key pharmacophoric elements. The methanesulfonyl group, a strong electron-withdrawing moiety, can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites.[2] Its presence in selective COX-2 inhibitors and other targeted therapies highlights its utility in drug design.[3][4] The N-methylaniline portion provides a versatile scaffold that can be readily functionalized to modulate physiochemical properties and explore structure-activity relationships (SAR).
Given that numerous sulfonamide-containing compounds exhibit anticancer activity by inhibiting protein kinases crucial for tumor cell proliferation and survival,[1][5] it is hypothesized that 2-methanesulfonyl-N-methylaniline derivatives may act as inhibitors of key oncogenic kinases. This guide, therefore, outlines a systematic approach to test this hypothesis, beginning with the chemical synthesis of a library of derivatives and proceeding through a tiered screening cascade.
Synthesis and Characterization of 2-Methanesulfonyl-N-methylaniline Derivatives
A fundamental prerequisite for any biological investigation is the efficient and well-characterized synthesis of the compounds of interest. The following protocol provides a general method for the synthesis of 2-methanesulfonyl-N-methylaniline derivatives.
Protocol 2.1: Synthesis of 2-Methanesulfonyl-N-methylaniline Analogues
This protocol outlines a two-step synthesis starting from a commercially available precursor.
Step 1: Synthesis of N-methyl-2-(methylthio)aniline
-
To a solution of 2-(methylthio)aniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-methyl-2-(methylthio)aniline.
Step 2: Oxidation to 2-Methanesulfonyl-N-methylaniline
-
Dissolve the N-methyl-2-(methylthio)aniline from Step 1 in a solvent such as DCM or acetic acid.
-
Cool the solution to 0 °C.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide in acetic acid, portion-wise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Characterization: Confirm the structure and purity of the synthesized derivatives using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro screening is recommended to efficiently identify promising lead compounds.
Primary Screening: Cell Viability Assays
The initial assessment of anticancer activity involves determining the cytotoxic effects of the synthesized compounds on a panel of human cancer cell lines.
Protocol 3.1.1: MTT/MTS Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 2-methanesulfonyl-N-methylaniline derivatives in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement: For MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Table 1: Hypothetical IC50 Values of 2-Methanesulfonyl-N-methylaniline Derivatives against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| Derivative 1 | 15.2 | 25.8 | 18.5 |
| Derivative 2 | 2.5 | 5.1 | 3.8 |
| Derivative 3 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Secondary Screening: Mechanism of Action Studies
For compounds demonstrating significant cytotoxicity, further assays are necessary to elucidate their mechanism of action.
Protocol 3.2.1: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6][7][8]
Protocol 3.2.2: Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with the compounds for 24 hours. Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7][8]
Target Identification and Validation
Based on the hypothesis that these compounds may act as kinase inhibitors, a kinase inhibition assay is a crucial next step.
Protocol 3.3.1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Kinase Reaction: Set up a reaction mixture containing the kinase of interest (e.g., VEGFR-2, EGFR), the test compound at various concentrations, a suitable substrate, and ATP.[5][9]
-
Reaction Termination and ADP Detection: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value for the compound.
In Vivo Evaluation of Antitumor Efficacy
Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential in a more complex biological system.
Protocol 4.1: Xenograft Mouse Model of Cancer
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the 2-methanesulfonyl-N-methylaniline derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a certain size or after a specific duration), euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth inhibition between the treated and control groups.
Visualizing the Workflow and Potential Mechanisms
Caption: Experimental workflow for evaluating 2-methanesulfonyl-N-methylaniline derivatives.
Caption: Hypothesized signaling pathway targeted by the derivatives.
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust and scientifically grounded framework for the systematic investigation of 2-methanesulfonyl-N-methylaniline derivatives as potential novel anticancer agents. By following this structured approach, researchers can efficiently synthesize, screen, and characterize these compounds, ultimately identifying promising lead candidates for further preclinical and clinical development. Future work should focus on expanding the library of derivatives to establish a comprehensive SAR, identifying the specific kinase targets, and exploring potential combination therapies to enhance antitumor efficacy.
References
-
A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed. [Link]
-
Dyes for Cell Cycle and Apoptosis Analysis. (2023). FluoroFinder. [Link]
-
Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (2009). PubMed. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI. [Link]
-
How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021). Bio-Rad Antibodies. [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). PMC. [Link]
-
Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors. (n.d.). PubMed. [Link]
-
Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (n.d.). ResearchGate. [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. (2023). Frontiers. [Link]
-
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025). ACS Omega. [Link]
-
Programmed cell death detection methods: a systematic review and a categorical comparison. (2022). PMC. [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
-
Kinase Assays with Myra. (n.d.). Bio Molecular Systems. [Link]
-
Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023). ResearchGate. [Link]
-
Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (2020). PubMed. [Link]
-
Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (2009). ResearchGate. [Link]
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). MDPI. [Link]
-
Anticancer synthetic arylsulfonamides with Wnt1-modulating activity. (2025). bioRxiv. [Link]
-
Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). (2003). PubMed. [Link]
-
Synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents. (2015). ResearchGate. [Link]
-
Synthesis, structural characterization and biological activity of 2-(4 -methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. (2024). ResearchGate. [Link]
-
4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. (2024). Bentham Science. [Link]
-
Ethylamine, N-methyl. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (n.d.). PMC. [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025). ResearchGate. [Link]
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Analytical Strategy for 2-Methanesulfonyl-N-methylaniline
Application Note & Protocol Guide
Introduction & Chemical Context
2-methanesulfonyl-N-methylaniline (CAS: 6046-61-3), also identified as N-methyl-2-(methylsulfonyl)aniline, is a critical pharmacophore building block, most notably serving as a key intermediate in the synthesis of Osimertinib (Tagrisso™), a third-generation EGFR tyrosine kinase inhibitor.[1][2]
From a drug development perspective, this molecule presents a dual analytical challenge:
-
Process Control: As a starting material, its purity directly impacts the yield and quality of the downstream API.
-
Genotoxic Impurity (PGI) Management: Aniline derivatives with electron-withdrawing groups (like sulfones) possess structural alerts for genotoxicity.[2] Consequently, unreacted traces in the final API must be controlled at ppm levels (often <10-20 ppm) to meet ICH M7 guidelines.[2]
This guide provides two distinct, self-validating protocols: a robust HPLC-UV method for raw material assay (purity >99%) and a high-sensitivity LC-MS/MS method for trace quantification (LOD < 1 ppm).[2]
Chemical Properties Profile
| Property | Value | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: 185.05 Da | |
| Functional Groups | Secondary Amine, Sulfone | Amine causes peak tailing; Sulfone increases polarity.[1][2][3] |
| pKa (Calculated) | Base pKa ~2.5 - 3.0 | The ortho-sulfonyl group is strongly electron-withdrawing, reducing the basicity of the amine. |
| LogP | ~1.5 | Moderately lipophilic; suitable for Reverse Phase (RP) LC.[2] |
| UV Max | ~245 nm, ~290 nm | Good UV response for standard HPLC.[1] |
Analytical Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate methodology based on the stage of drug development and the concentration of the analyte.
Caption: Workflow for selecting analytical techniques based on sample matrix and sensitivity requirements.
Protocol A: HPLC-UV for Purity & Assay
Purpose: Quality control of incoming raw material (2-methanesulfonyl-N-methylaniline). Rationale: Standard acidic mobile phases often cause secondary amines to tail due to interaction with residual silanols.[1] This method uses a high pH strategy with a hybrid-silica column to deprotonate the amine, ensuring sharp peak shape and high loadability.[1]
Chromatographic Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Waters XBridge C18,
(or equivalent high-pH stable column). -
Column Temp:
. -
Flow Rate:
. -
Injection Vol:
. -
Detection:
(Primary), (Secondary identification).[2]
Mobile Phase
-
Solvent A:
Ammonium Bicarbonate buffer, adjusted to pH 9.0 with Ammonium Hydroxide.
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Sample Preparation[5][6][7][8][9][10]
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Dissolve
of sample in diluent ( ). -
Working Standard: Dilute Stock 1:10 to achieve
.
System Suitability Criteria (Self-Validating)
Protocol B: LC-MS/MS for Trace Impurity Analysis
Purpose: Quantifying trace levels of 2-methanesulfonyl-N-methylaniline in Osimertinib API. Rationale: The ortho-sulfone group makes the molecule polar, but the amine moiety allows for excellent ionization in ESI Positive mode. Multiple Reaction Monitoring (MRM) provides the necessary selectivity to ignore the high-concentration API matrix.
Instrumentation
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1][2]
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.[1][2]
UHPLC Conditions[11]
-
Column: Agilent Zorbax RRHD Eclipse Plus C18,
.[1][2] -
Mobile Phase A:
Formic Acid in Water.[1][5] -
Mobile Phase B:
Formic Acid in Acetonitrile.[1] -
Flow Rate:
.[2] -
Gradient: Fast ramp (5% B to 95% B in 3 mins) to elute the API, ensuring the impurity is separated or co-elutes (MS handles the specificity).
MS/MS Parameters (MRM Transitions)
The precursor ion is
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanistic Origin |
| Quantifier | 186.1 | 107.1 | 25 | Loss of |
| Qualifier 1 | 186.1 | 171.1 | 15 | Loss of |
| Qualifier 2 | 186.1 | 79.0 | 35 | Formation of |
Fragmentation Pathway Visualization
Understanding the fragmentation is crucial for confirming identity in complex matrices.
Caption: Proposed ESI+ fragmentation pathway for MRM transition selection.
Method Validation Strategy (ICH Q2 & M7)
To ensure scientific integrity, the following validation parameters must be executed.
Specificity (Matrix Effect)
-
Challenge: The high concentration of API (Osimertinib) might suppress the signal of the impurity.
-
Protocol: Spike the impurity at the limit level (e.g., 10 ppm) into a solution containing 10 mg/mL of the API. Compare the response to a neat standard solution.
-
Acceptance: Recovery between 80-120%.[1] If suppression occurs, use the Standard Addition Method or a deuterated internal standard (e.g., N-methylaniline-d3, though specific deuterated sulfone might be custom synthesis).[1]
Sensitivity (LOD/LOQ)
-
LOD: Signal-to-Noise (S/N) ratio of 3:1. Target
. -
LOQ: S/N ratio of 10:1. Target
.
Linearity
Safety & Handling (SDS Summary)
-
Hazards: As an aniline derivative, assume potential for methemoglobinemia and skin sensitization.[1] The sulfone group adds potential eye irritation risks.
-
PGI Status: Treat as a suspected mutagen until Ames test data confirms otherwise.[1] Handle in a fume hood with double nitrile gloves.[1]
References
-
International Council for Harmonisation (ICH). (2023).[2] Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
-
AstraZeneca. (2015).[1][2] Tagrisso (Osimertinib) Assessment Report - European Medicines Agency.[2] Describes the synthetic route involving aniline intermediates.
-
BenchChem. (2025).[1][2][4][7][8] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. General protocols for aniline derivatives.
-
PubChem. (2023).[1][2] Compound Summary: N-Methyl-2-(methylsulfonyl)aniline.[2] Physical property data. [2]
-
Klick, S., et al. (2005).[1][2] "Toward a Generic Approach for the Quantitation of Genotoxic Impurities in Pharmaceutical Intermediates using LC-MS". Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for methodology).
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Application Notes and Protocols for the HPLC Analysis of Aniline Sulfonamides
Abstract
This comprehensive technical guide provides a detailed framework for the analysis of aniline sulfonamides using High-Performance Liquid Chromatography (HPLC). Aniline sulfonamides, a critical class of compounds in the pharmaceutical industry, demand robust and reliable analytical methods for quality control, stability testing, and impurity profiling. This document moves beyond a simple recitation of steps, delving into the causal relationships behind methodological choices in chromatography. It offers field-proven insights into method development, validation, and troubleshooting, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Conference on Harmonisation (ICH). Detailed, step-by-step protocols for sample preparation, system suitability, and quantitative analysis are provided, supplemented by clear data presentation and logical workflow diagrams created with Graphviz. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and execute scientifically sound HPLC analyses for this important class of molecules.
Introduction: The Analytical Imperative for Aniline Sulfonamides
Aniline sulfonamides form the structural backbone of numerous therapeutic agents, most notably the "sulfa" drugs, which were among the first broadly effective antibacterials.[1] Their mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[1] Given their continued relevance and the stringent requirements of pharmaceutical manufacturing, precise and accurate quantification is paramount. HPLC is the cornerstone technique for this purpose, offering the specificity and sensitivity required for analyzing these compounds in various matrices.[2]
The development of a stability-indicating HPLC method is particularly crucial. This involves forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, and heat to ensure that all potential degradation products can be separated from the parent compound.[3][4] This guide will provide the foundational knowledge to develop such robust methods.
Chromatographic Method Development: A First-Principles Approach
Developing a successful HPLC method requires a systematic approach based on the physicochemical properties of the aniline sulfonamides and their interaction with the stationary and mobile phases.
Stationary Phase Selection: The Core of the Separation
For aniline sulfonamides, reversed-phase chromatography is the predominant mode of separation.
-
C18 (Octadecylsilane) Columns: These are the workhorses for sulfonamide analysis due to their hydrophobicity, which provides excellent retention for the moderately nonpolar sulfonamide molecules.[5][6] A C18 column is the recommended starting point for nearly all new method development for this class of compounds.[5]
-
C8 (Octylsilane) Columns: C8 columns offer slightly less retention than C18 and can be advantageous when analysis time needs to be reduced or when dealing with more hydrophobic sulfonamides that might be too strongly retained on a C18 column.
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the aniline sulfonamides. This can be particularly useful for resolving closely related structures or isomers.[1]
Mobile Phase Optimization: Driving Selectivity and Peak Shape
The mobile phase composition is the most powerful tool for manipulating retention and selectivity.
-
Organic Modifier: Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.[7][8]
-
Aqueous Phase & pH Control: The pH of the mobile phase is a critical parameter. The sulfonamide group has a pKa, and controlling the pH relative to this pKa affects the ionization state of the molecule, which in turn significantly impacts its retention on a reversed-phase column.
-
Acidic pH: Adding an acid like formic acid or phosphoric acid to the aqueous phase (typically to a pH of 2.5-3.5) is a common and highly effective strategy.[5][9] At this low pH, the residual silanol groups on the silica-based stationary phase are protonated, minimizing undesirable secondary ionic interactions with the sulfonamide analytes. This leads to sharper, more symmetrical peaks and reduces tailing.[9] A mobile phase of water and acetonitrile, both containing 0.1% formic acid, is an excellent starting point.[1][5]
-
-
Buffers: For methods requiring precise and stable pH control, a buffer (e.g., phosphate or acetate buffer) should be incorporated into the aqueous phase.[9]
Detection Wavelength
Aniline sulfonamides contain aromatic rings, making them suitable for UV detection. The optimal wavelength is typically between 260 nm and 278 nm , where these compounds exhibit strong absorbance.[1][7][10] A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and to determine the absorbance maximum for the specific analyte.
Experimental Protocols and Workflows
General Analytical Workflow
The entire process, from sample receipt to final data analysis, follows a structured path to ensure data integrity and reproducibility.
Caption: General experimental workflow for HPLC analysis.
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare accurate concentrations of a reference standard and the sample to be tested.
Materials:
-
Aniline Sulfonamide Reference Standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
HPLC-grade Formic Acid
-
Class A Volumetric Flasks and Pipettes
Procedure:
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 100 mg of the sulfonamide reference standard into a 100-mL volumetric flask.
-
Add approximately 70 mL of ACN and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to volume with ACN and mix thoroughly.[11]
-
-
Working Standard Solution (e.g., 25 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 100-mL volumetric flask.
-
Dilute to volume with a 50:50 (v/v) mixture of ACN and water. This diluent should ideally match the initial mobile phase composition.[1] Mix thoroughly.
-
-
Sample Solution (Assay of a Pharmaceutical Tablet):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of the active sulfonamide into a 100-mL volumetric flask.
-
Add approximately 70 mL of ACN, and sonicate for 15 minutes with intermittent shaking to ensure complete extraction.
-
Allow the solution to cool, dilute to volume with ACN, and mix well.
-
Centrifuge a portion of this solution at 4000 rpm for 5 minutes.[8]
-
Dilute 2.5 mL of the clear supernatant to 100 mL with the 50:50 ACN/water diluent and mix. Filter through a 0.45 µm PVDF syringe filter before injection.
-
Protocol 2: HPLC System Setup and System Suitability
Objective: To ensure the chromatographic system is performing adequately before analyzing samples. This is a mandatory step for regulatory compliance.[12]
Chromatographic Conditions (Example):
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for sulfonamides.[10] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies mobile phase to improve peak shape.[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier. |
| Gradient | 75% A / 25% B (Isocratic) | A simple starting point; can be modified to a gradient if separating multiple components.[1] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column.[1][7] |
| Column Temp. | 30 °C | Provides stable retention times.[7][13] |
| Detection | UV at 270 nm | Common absorbance maximum for sulfonamides.[1] |
| Injection Vol. | 5 µL | Balances sensitivity with potential for peak overload.[1] |
System Suitability Test (SST) Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution.
-
Analyze the resulting chromatograms to ensure they meet the acceptance criteria defined by regulatory guidelines such as the USP.[12]
System Suitability Acceptance Criteria (based on USP <621>): [12]
| Parameter | Acceptance Criterion | Purpose |
| Precision (RSD) | Relative Standard Deviation (RSD) of peak areas ≤ 2.0% | Ensures the system provides repeatable injections.[12] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, which is critical for accurate integration.[12] |
| Resolution (Rs) | (If impurities are present) Rs ≥ 2.0 between the main peak and the closest eluting peak. | Confirms the method can separate the analyte from potential interferences.[12] |
Method Validation: Ensuring Trustworthiness
Once developed, the analytical method must be validated to prove it is suitable for its intended purpose. Validation is performed according to ICH Q2(R1) guidelines.[14][15]
Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Accuracy | Closeness of test results to the true value. | Mean recovery of 98.0% to 102.0% over 3 concentration levels.[7][16] |
| Precision | Repeatability and intermediate precision of the method. | RSD ≤ 2% for method precision and intermediate precision.[16] |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., degradants, excipients). | Peak purity analysis (using a PDA detector) and resolution from all other peaks. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 80-120% of target concentration).[7] |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable accuracy, precision, and linearity. | Defined by the linearity study. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters must still be met under varied conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1.[16][17] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1.[16][17] |
Troubleshooting Common HPLC Issues
A logical approach is essential for efficiently diagnosing and resolving chromatographic problems.
Caption: A decision tree for troubleshooting common HPLC problems.
Field-Proven Insights for Sulfonamide Analysis:
-
Problem: Peak Tailing. This is the most common issue.[9]
-
Primary Cause: Secondary interaction between the anionic sulfonamide and residual silanols on the column.
-
Solution: Ensure the mobile phase pH is low (2.5-3.5) by adding 0.1% formic or phosphoric acid. This protonates the silanols, minimizing the interaction.[9]
-
-
Problem: Drifting Retention Times.
-
Primary Cause: Inadequate column equilibration or temperature fluctuations.
-
Solution: Always allow the column to equilibrate for at least 15-20 column volumes with the mobile phase before starting analysis. Use a column oven to maintain a constant temperature.[18]
-
-
Problem: High Backpressure.
-
Primary Cause: Buildup of particulate matter from samples on the column inlet frit or precipitation of buffer salts.
-
Solution: Always filter samples before injection. If using buffers, never mix the buffer-containing aqueous phase directly with high concentrations of organic solvent where it might precipitate; pre-mix the mobile phase or use a gradient pump that mixes effectively. Flush the system with water after using buffers.[19]
-
References
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). Vertex AI Search.
- troubleshooting HPLC separation of 2-Aminobenzenesulfonamide. Smolecule.
- Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2025).
- HPLC Method Development and Validation for Pharmaceutical Analysis. (2020).
- Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medic
- CLG-SUL4.
- Application Notes and Protocols for the Quantific
- Sulfonamide Antibiotics Analyzed with HPLC- AppNote. (2021). MTC USA.
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. pharmaerudition.org.
- (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medic
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. Food Safety and Inspection Service.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014).
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience.
- Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids. Benchchem.
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC.
- HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
- HPLC Troubleshooting.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
Sources
- 1. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fsis.usda.gov [fsis.usda.gov]
- 12. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 13. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaerudition.org [pharmaerudition.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. lcms.cz [lcms.cz]
- 19. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
Application Note: Advanced Purification Protocols for 2-Methanesulfonyl-N-methylaniline
Introduction & Chemical Context
2-Methanesulfonyl-N-methylaniline (also known as N-methyl-2-(methylsulfonyl)aniline) is a highly functionalized secondary aniline derivative utilized as a critical building block in the synthesis of sulfonamide-based therapeutics and kinase inhibitors[1].
From a purification standpoint, this molecule presents unique challenges. The presence of the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the ortho position profoundly impacts the electron density of the aromatic ring. This electronic effect pulls electron density away from the nitrogen lone pair via both inductive and resonance effects, significantly deactivating the ring and reducing the basicity of the secondary amine[2]. Consequently, standard purification techniques designed for aliphatic amines or unhindered anilines often fail or result in poor recovery.
This application note details a robust, three-tier purification strategy—differential acid-base extraction, modified flash chromatography, and solvent-antisolvent recrystallization—optimized specifically for the physicochemical profile of this compound.
Physicochemical Profiling
Designing a self-validating purification system requires a strict baseline of the target's physical properties. The compound typically presents as a powder at room temperature, which makes it an excellent candidate for final-stage crystallization[3].
Table 1: Physicochemical Properties of 2-Methanesulfonyl-N-methylaniline
| Property | Value |
| CAS Number | 10224-69-8[3] |
| Molecular Formula | C₈H₁₁NO₂S[1] |
| Molecular Weight | 185.25 g/mol [3] |
| Appearance | Powder[3] |
| SMILES String | CNC1=CC=CC=C1S(=O)(=O)C[1] |
| Estimated pKa (Conjugate Acid) | ~1.5 - 2.5 (Suppressed by ortho-SO₂CH₃)[2] |
Purification Workflow Visualization
To isolate 2-methanesulfonyl-N-methylaniline from common synthetic byproducts (e.g., unreacted primary anilines, over-alkylated N,N-dimethyl tertiary amines, or non-polar starting materials), a sequential approach is required.
Fig 1. Multi-stage purification workflow for 2-methanesulfonyl-N-methylaniline.
Protocol 1: Differential Acid-Base Extraction
Causality & Expert Insight: Because the methylsulfonyl group is a strong electron-withdrawing group, it lowers the pKa of the conjugate acid drastically[2]. Weak acids (e.g., 5% citric acid or 0.1M HCl) will not quantitatively protonate this amine. To successfully partition the target into the aqueous layer and leave neutral organic impurities behind, a strong acid (minimum 2M HCl) is mandatory.
Step-by-Step Methodology:
-
Dissolution : Dissolve 10 g of crude 2-methanesulfonyl-N-methylaniline in 100 mL of ethyl acetate (EtOAc).
-
Acidic Extraction : Transfer the organic solution to a 500 mL separatory funnel. Add 100 mL of 2M HCl.
-
Partitioning : Shake vigorously for 2 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The protonated target compound will migrate to the lower aqueous layer.
-
Washing : Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with an additional 50 mL of 2M HCl. Combine the acidic aqueous layers. (Discard the organic layer containing neutral/non-basic impurities).
-
Basification : Cool the combined aqueous layer in an ice bath (0-5 °C). Slowly add 6M NaOH dropwise under continuous magnetic stirring until the pH reaches 10-11 (verify with pH paper). Observation: The free base of the product will precipitate as a fine powder or form a cloudy suspension.
-
Recovery : Extract the basified aqueous mixture with fresh EtOAc (3 x 75 mL).
-
Drying & Concentration : Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched product.
Protocol 2: Modified Flash Column Chromatography
Causality & Expert Insight: If the crude mixture contains unreacted primary amines (e.g., 2-(methylsulfonyl)aniline) or over-alkylated tertiary amines, acid-base extraction alone cannot separate them due to overlapping pKa values. Flash chromatography is required. Secondary amines often hydrogen-bond strongly with the silanol groups on standard bare silica gel, causing severe peak tailing. Adding a basic modifier (1% Triethylamine) to the mobile phase temporarily caps these silanol sites, sharpening the elution band and improving resolution.
Step-by-Step Methodology:
-
Stationary Phase Preparation : Slurry-pack a glass column with 230-400 mesh silica gel using Hexane containing 1% Triethylamine (TEA).
-
Sample Loading : Dissolve the enriched compound from Protocol 1 in a minimum volume of Dichloromethane (DCM). Dry-load it onto a small amount of silica gel (evaporate DCM) and load it evenly onto the column head.
-
Elution Gradient :
-
Begin elution with 90:10 Hexane:EtOAc (with 1% TEA) to flush out non-polar impurities (e.g., N,N-dimethylated byproducts).
-
Gradually increase polarity to 70:30 Hexane:EtOAc. The target 2-methanesulfonyl-N-methylaniline will elute in this window.
-
Primary amine impurities (more polar due to two N-H hydrogen bond donors) will elute later, requiring ~50:50 Hexane:EtOAc.
-
-
Fraction Analysis : Monitor fractions via Thin Layer Chromatography (TLC) under UV light at 254 nm. Combine fractions containing the pure product and evaporate the solvent to dryness.
Protocol 3: Solvent-Antisolvent Recrystallization
Causality & Expert Insight: Chromatography often leaves trace solvent residues or minor co-eluting impurities. Because 2-methanesulfonyl-N-methylaniline is a solid powder at room temperature[3], recrystallization serves as the optimal final polishing step to achieve >99.5% purity suitable for sensitive biological assays or demanding catalytic downstream steps. A mixture of Ethanol (solvent) and Water (anti-solvent) provides an excellent crystallization gradient for polar sulfone derivatives.
Step-by-Step Methodology:
-
Dissolution : Place the chromatographed solid in a round-bottom flask. Add a minimum amount of boiling Ethanol until the solid just dissolves completely.
-
Anti-Solvent Addition : While maintaining heat, slowly add hot deionized water dropwise until the solution becomes slightly turbid (the cloud point). Add exactly one drop of Ethanol to clear the turbidity.
-
Cooling : Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed (this slow cooling promotes the growth of large, pure crystals and excludes lattice impurities). Once at room temperature, transfer to an ice bath for 1 hour to maximize thermodynamic yield.
-
Filtration : Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 10% Ethanol/Water.
-
Drying : Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove trace moisture.
Analytical Validation
To ensure the self-validating nature of this protocol, the final product must be analyzed:
-
HPLC : Run on a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA). The target should manifest as a single sharp peak with >99.5% Area Under Curve (AUC).
-
¹H NMR (CDCl₃) : Confirm the presence of the N-methyl doublet (approx. 2.9 ppm), the broad N-H singlet (approx. 5.5 ppm), and the sharp methylsulfonyl singlet (approx. 3.1 ppm). The absence of a primary amine signal (broad singlet integrating to 2H) confirms the total removal of unalkylated precursors.
References[1] National Center for Biotechnology Information. "N-Methyl-2-(methylsulfonyl)benzenamine | C8H11NO2S | CID 14196351". PubChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL9PW_AeJHmATZmaEycXhC6bxHBIa5ECwGBiFtBw-CmfTjCH9vyr3SABOAK3sL6b-N3XiDPjkRXbco2XhJ2dkh435tDwbhyNvGpJBzQjbmSzXB2MueV23dRpa8hkFFfrETUGSxhLqxgtMPKNGm[3] American Elements. "10224-69-8 | AMERICAN ELEMENTS®". American Elements. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn2HjPxKS_VRTIgy1KNj8XP0Lp_v_lhhdKrTK8uBVUOZqyHaS3UNfp9_49g19sEddLDhf9t0cwzd0PlXo90Z-M8R66BSyGSaY9eLbcFDGhgkfOd9eZhvMdHha6uuwgH_NqTX69x6I=[2] Benchchem. "4-Chloro-2-(methylsulfonyl)aniline | 102153-42-4". Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2CJ53kWZmX41e5riQPsmrWjViOvAPx5JyuszcWzUcGh87a10N3GDs2TzUdRBk3zCNe18hAoS5gc-1dknezMgBmtt6LXm_krxCFR_rMOtlXgJ4hrDtoeFPAlJfTwIhDeBC6Xo9CQ==
Sources
Troubleshooting & Optimization
optimizing methanesulfonylation of N-methylaniline
Technical Support Center: Optimizing Methanesulfonylation of N-Methylaniline
Executive Summary
You are performing the nucleophilic substitution of N-methylaniline with methanesulfonyl chloride (MsCl) to synthesize N-methyl-N-phenylmethanesulfonamide . While theoretically straightforward, this reaction often suffers from yield variability due to the moisture sensitivity of MsCl, the formation of amine hydrochloride salts, and competitive hydrolysis.
This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic pitfalls encountered in the lab.
Module 1: The "Perfect" Setup (Protocol Design)
Q: What is the optimal stoichiometry to prevent "stalled" reactions? A: A 1:1 ratio rarely works in practice due to the hygroscopic nature of MsCl.
-
N-Methylaniline: 1.0 equiv.[1]
-
Methanesulfonyl Chloride (MsCl): 1.2 – 1.5 equiv. (Excess accounts for unavoidable hydrolysis).
-
Base (Triethylamine or Pyridine): 1.5 – 2.0 equiv. (Must neutralize both the HCl generated from the reaction and the HCl from MsCl hydrolysis).
-
Solvent: Anhydrous Dichloromethane (DCM) (0.1 – 0.5 M). DCM is preferred for its solubility profile, keeping the sulfonamide in solution while allowing amine salts to precipitate or remain suspended.
Q: Why is 0°C mandatory during addition if the reaction requires heat to finish? A: The reaction is highly exothermic. Adding MsCl at room temperature (RT) causes localized heating, which accelerates hydrolysis (reaction with trace water) over sulfonylation (reaction with the amine).
-
Protocol: Cool to 0°C. Add MsCl dropwise over 15–30 minutes. Then allow to warm to RT to drive the conversion of the less reactive secondary amine.
Module 2: Mechanism & Pathway Visualization
Understanding the competitive pathways is critical for troubleshooting. The diagram below illustrates the desired pathway versus the "reaction killers" (Hydrolysis and Salt Formation).
Figure 1: Mechanistic pathway showing the competition between product formation, hydrolysis, and salt precipitation.
Module 3: Troubleshooting Guide (FAQ)
Issue 1: "My reaction stalled at 60% conversion."
Diagnosis: The formation of N-methylaniline hydrochloride . As the reaction proceeds, HCl is generated.[2][3][4] If your base is insufficient or mixing is poor, the HCl protonates your starting material (N-methylaniline). The resulting ammonium salt is non-nucleophilic and will not react with MsCl.
-
Fix: Add an additional 0.5 equiv of base (TEA/Pyridine). If using a non-polar solvent (like Toluene) where the salt coats the stir bar, switch to DCM or increase agitation speed significantly.
Issue 2: "I see a new impurity spot that isn't product or starting material."
Diagnosis: Likely Sulfene mediated side-reactions or Ring Sulfonation. If TEA is used and addition is too fast/hot, MsCl can eliminate to form a highly reactive sulfene (CH₂=SO₂) intermediate. This can undergo [2+2] cycloadditions or polymerize.
-
Fix: Strictly control temperature (0°C). Switch base to Pyridine, which is less likely to promote sulfene formation compared to triethylamine.
Issue 3: "My product is an oil/gum, but it should be a solid."
Diagnosis: Residual solvent or Methanesulfonic Acid (MSA) contamination. MSA (from MsCl hydrolysis) is a high-boiling liquid that is difficult to remove by rotary evaporation.
-
Fix: Ensure a rigorous basic wash (Sat. NaHCO₃) during workup.[3] If the oil persists, triturates with cold hexanes or diethyl ether to induce crystallization.
Module 4: Quantitative Optimization & Workup
Data Table: Solvent & Base Effects on Yield
| Solvent | Base (2.0 eq) | Time (h) | Yield (%) | Notes |
| DCM | Triethylamine | 4 | 92% | Standard. Fast, clean workup. |
| DCM | Pyridine | 6 | 88% | Slower, requires acid wash to remove pyridine. |
| THF | Triethylamine | 5 | 75% | TEA-HCl precipitates heavily, hindering stirring. |
| Toluene | K₂CO₃ (aq) | 12 | 65% | Biphasic (Schotten-Baumann). Slow kinetics. |
Step-by-Step Optimized Workup Protocol:
-
Quench: Add water (equal volume to solvent) to the reaction mixture at 0°C. Stir vigorously for 15 mins to hydrolyze excess MsCl to MSA.
-
Phase Separation: Separate organic layer.[3][4] Extract aqueous layer once with DCM.
-
Acid Wash (Critical): Wash combined organics with 1M HCl (2x).[3]
-
Why? This removes unreacted N-methylaniline and excess Pyridine/TEA by converting them to water-soluble salts.
-
-
Base Wash: Wash organics with Sat. NaHCO₃ (2x).
-
Why? This neutralizes the Methanesulfonic Acid (MSA) formed from the quench.
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Module 5: Decision Tree for Low Yield
Use this logic flow to diagnose specific failures in your run.
Figure 2: Diagnostic logic for troubleshooting yield issues.
References
-
BenchChem. (2025).[1][2][3][4][5] Technical Support Center: Methanesulfonylation of Anilines. Retrieved from BenchChem Database. Link
-
Organic Syntheses. Methanesulfonyl Chloride. Org. Synth. 1935, 15, 46. Link
-
National Institutes of Health (NIH). Sulfonylation sites for adenine and its nucleosides/nucleotides. PMC Database. Link (Note: Generalized PMC link for context on sulfonylation selectivity).
-
Master Organic Chemistry. The Sulfonyl Blocking-Group Strategy. Link
Sources
troubleshooting N-methylation of 2-sulfonylanilines
Technical Support Center: N-Methylation of 2-Sulfonylanilines
Case ID: #NM-2SULF-ANILINE Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Blocker for SAR/Lead Op)
Executive Summary & Mechanism of Failure
User Query: "Why is my 2-sulfonylaniline inert to standard methylation conditions (MeI/K2CO3), or conversely, why does it yield intractable mixtures?"
Technical Analysis: The N-methylation of 2-sulfonylanilines presents a "perfect storm" of chemical deactivation. Unlike simple anilines, these substrates suffer from three concurrent inhibitory factors:
-
Electronic Deactivation: The sulfonyl group (
) is a strong electron-withdrawing group (EWG), significantly lowering the pKa of the aniline nitrogen and reducing its nucleophilicity. -
Steric Shielding: The bulky sulfonyl group at the ortho-position physically blocks the trajectory of the incoming electrophile (
attack). -
Intramolecular Hydrogen Bonding (IMHB): This is the silent killer. The aniline N-H proton forms a stable 6-membered hydrogen bond ring with the sulfonyl oxygen. This "locks" the molecule in a conformation that hides the nitrogen lone pair and imposes a high energy penalty for deprotonation or nucleophilic attack.
Visualizing the Blockade:
Caption: Fig 1. The synergistic deactivation mechanism. The IMHB locks the aniline, while the ortho-sulfonyl group sterically hinders the electrophile approach.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing <5% conversion with MeI and K2CO3 in Acetone/Acetonitrile."
Diagnosis: The base is too weak to disrupt the Intramolecular Hydrogen Bond (IMHB), and the solvent is not polar enough to solvate the tight ion pair. The Fix: Switch to "Dissociative Conditions."
-
Solvent: Move to DMSO or DMF . These highly polar aprotic solvents are excellent hydrogen bond acceptors; they will compete with the sulfonyl group for the N-H proton, effectively "unlocking" the aniline.
-
Base: Upgrade to Cesium Carbonate (
) or Sodium Hydride (NaH) . The larger Cesium cation creates a "naked," more reactive anion.
Issue 2: "I tried NaH/MeI, but I'm getting significant bis-methylation (N,N-dimethyl)."
Diagnosis: The "Inductive Trap." Once the first methyl group is installed, the product (secondary aniline) is often more nucleophilic than the starting material because the methyl group is electron-donating (inductive effect, +I), leading to runaway alkylation. The Fix:
-
Stoichiometry Control: Use exactly 0.95 equivalents of MeI.
-
Switch Methodology: Abandon direct alkylation. Use Reductive Amination (Protocol B below). This method proceeds via an imine/iminium intermediate, which cannot form a second time once reduced, inherently preventing bis-methylation.
Issue 3: "Reductive amination with Formaldehyde/ failed. No reaction."
Diagnosis: Standard reductive amination relies on the formation of a hemiaminal/imine. Electron-deficient anilines are poor nucleophiles and struggle to attack formaldehyde. The Fix: Acid Catalysis. You must activate the formaldehyde.
-
Add TFA (Trifluoroacetic acid) to the reaction mixture.[1] The acid protonates the formaldehyde, making it a super-electrophile, and simultaneously breaks the aniline's internal H-bond.
Decision Matrix & Workflow
Before starting, select your pathway based on your specific substrate's profile.
Caption: Fig 2. Strategic decision tree for selecting the optimal methylation pathway based on substrate sensitivity and initial results.
Validated Experimental Protocols
Protocol A: Optimized Direct Alkylation (For Robust Substrates)
Best for: Substrates that can withstand strong bases; rapid screening.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Solvent | DMF or DMSO | N/A | Critical: Disrupts IMHB. |
| Base | 1.5 - 2.0 | "Cesium Effect" enhances solubility/reactivity. | |
| Electrophile | Methyl Iodide (MeI) | 0.95 - 1.0 | Limiting reagent to prevent over-alkylation. |
| Temp | 60°C | N/A | Thermal energy required to overcome steric barrier. |
Step-by-Step:
-
Dissolve the 2-sulfonylaniline (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Add
(1.5 equiv). Stir at RT for 15 mins. Note: Color change often indicates deprotonation. -
Add MeI (0.95 equiv) dropwise.
-
Heat to 60°C. Monitor by LCMS every 2 hours.
-
Stop immediately upon disappearance of starting material or appearance of >5% bis-methylated product.
Protocol B: TFA-Mediated Reductive Amination (High Fidelity)
Best for: Highly deactivated anilines; preventing bis-methylation. Reference Grounding: This protocol leverages acid catalysis to activate the aldehyde, a technique validated for electron-deficient amines [1][3].
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Solvent | DCM (Dichloromethane) | N/A | Non-coordinating solvent. |
| Carbon Source | Paraformaldehyde | 5.0 | Generates formaldehyde in situ. |
| Reductant | 3.0 | Selective hydride source. | |
| Catalyst | TFA | 5.0 - 10.0 | Crucial: Activates formaldehyde & breaks IMHB. |
Step-by-Step:
-
In a sealed vial, suspend 2-sulfonylaniline (1.0 equiv) and Paraformaldehyde (5.0 equiv) in DCM.
-
Add TFA (5.0 equiv). The mixture may clarify. Stir for 15 mins to form the iminium species.
-
Add
(3.0 equiv) in one portion. -
Stir at RT overnight.
-
Workup: Quench carefully with saturated
(gas evolution!). Extract with DCM.-
Why this works: The iminium ion is formed transiently and reduced immediately. The resulting secondary amine is protonated by the excess TFA, protecting it from further reaction (preventing bis-methylation).
-
Protocol C: The "Nuclear" Option (Chan-Lam Coupling)
Best for: Substrates that fail A & B.
Use Methylboronic acid (
References
-
Boros, E. E., et al. (2009).[2] "Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA." Journal of Organic Chemistry.
-
Pletz, J., et al. (2016). "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." Synthesis.
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."
-
Caron, G., et al. (2020). "Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry."[8] Molecular Biotechnology and Health Sciences.
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. iris.unito.it [iris.unito.it]
Technical Support Center: Aniline Sulfonamide Synthesis
Status: Online | Tier: 3 (Senior Scientific Support) | Topic: Byproduct Mitigation
Introduction: Beyond the Procedure
Welcome to the Technical Support Center. You are likely here because your simple "click" reaction—coupling an aniline with a sulfonyl chloride—has yielded a complex mixture of starting material, sulfonic acid, and the dreaded bis-sulfonamide.
This guide is not just a recipe; it is a diagnostic system. In drug development, the sulfonamide linkage is ubiquitous (e.g., Sumatriptan, Celecoxib), yet its synthesis is plagued by two competitive failures: over-reaction (bis-sulfonylation) and reagent death (hydrolysis) .
Below are the three most common "Support Tickets" we receive, resolved with mechanistic root-cause analysis and self-validating protocols.
Module 1: The "Double-Dip" Problem (Bis-Sulfonylation)
Symptom: Your TLC shows a spot significantly less polar than your expected product, or LC-MS shows a mass of
Root Cause Analysis
The formation of the mono-sulfonamide creates a new problem: the remaining
If you use a base that is too strong or present in large excess, or if the sulfonyl chloride is in excess, the mono-sulfonamide deprotonates to form an anion (
Pathway Visualization
The following diagram illustrates the competitive kinetics between the desired pathway and the parasitic bis-sulfonylation.
Caption: Kinetic competition between product formation and over-sulfonylation. Note the critical role of deprotonation.
Corrective Actions
-
Stoichiometry Control: Never use >1.1 equivalents of sulfonyl chloride. If the aniline is precious, use a deficit of sulfonyl chloride (0.9 eq) and recycle the starting material.
-
Base Selection: Switch from Triethylamine (
of conjugate acid ~10.7) to Pyridine ( ~5.2). Pyridine is basic enough to sponge up the HCl byproduct but not basic enough to fully deprotonate the mono-sulfonamide equilibrium. -
Order of Addition: Inverse addition. Add the sulfonyl chloride solution slowly to the aniline. This ensures the aniline is always in local excess, statistically favoring mono-substitution.
Module 2: The "Vanishing Reagent" (Hydrolysis)
Symptom: Reaction stalls. TLC shows starting aniline and a very polar baseline spot (sulfonic acid). Adding more base/reagent doesn't help. Diagnosis: Your sulfonyl chloride hydrolyzed before it could react.[1]
Root Cause Analysis
Sulfonyl chlorides are notoriously moisture-sensitive.[1][2] Water acts as a competitive nucleophile, attacking the sulfur center to form sulfonic acid (
Troubleshooting Logic Tree
Use this decision matrix to determine if your system is compromised.
Caption: Diagnostic workflow for identifying and fixing reagent hydrolysis issues.
Module 3: Regioselectivity (The "Wrong Spot")
Issue: Substrates with multiple nucleophiles (e.g., Aminophenols, Diamines).[3] Guidance:
-
Aminophenols: Under neutral/weakly basic conditions (Pyridine), the amine is more nucleophilic than the phenol. However, if you use strong bases (NaH, NaOH), you generate the phenoxide, which is a harder nucleophile and may compete for the sulfonyl sulfur. Stick to Pyridine.
-
Ortho-Rearrangement: Avoid high temperatures (>60°C). Heating anilines with sulfonic acids or sulfonyl chlorides can induce migration of the sulfonyl group to the aromatic ring (ortho-position) rather than the nitrogen.
The "Gold Standard" Protocol (Self-Validating)
This protocol is designed to be self-validating . The checkpoints (VP) ensure you do not proceed if the previous step failed.
Reagents:
-
Aniline derivative (1.0 equiv)[3]
-
Sulfonyl Chloride (1.05 equiv) — Freshly checked
-
Pyridine (3.0 equiv) — Acts as solvent & base
-
DCM (Dichloromethane) — Anhydrous
Procedure:
-
Setup: Flame-dry a round-bottom flask. Add a stir bar and cool under
. -
Dissolution: Add Aniline and Pyridine. Stir until clear.
-
VP1 (Validation Point): If the solution is cloudy, your aniline may be a salt (HCl). Add TEA dropwise until clear.
-
-
Cryo-Step: Cool the mixture to 0°C (Ice/Water bath).
-
Why? Low temperature suppresses the deprotonation of the product (preventing bis-sulfonylation) and slows hydrolysis.
-
-
Addition: Dissolve Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise over 15–20 minutes.
-
Monitoring: Stir at 0°C for 30 mins, then warm to Room Temp (RT).
-
VP2: Check TLC at 1 hour.
-
Scenario A: Aniline gone, one new spot
Success . -
Scenario B: Aniline remains, new spot present. Do NOT add more reagent yet. Wait 2 more hours.
-
-
Quench: Add saturated
.-
Why? This hydrolyzes any remaining sulfonyl chloride to the water-soluble sodium sulfonate, which washes away.
-
Data Summary: Base Selection Guide
| Base | pKa (conj.[4] acid) | Risk of Bis-Sulfonylation | Scavenging Ability | Recommended For |
| Pyridine | 5.2 | Low | Moderate | Standard substrates |
| Triethylamine | 10.7 | High | High | Sterically hindered anilines |
| NaH | 35+ | Extreme | N/A | Never use for mono-sulfonylation |
| Na2CO3 (aq) | 10.3 | Low (Biphasic) | High | Schotten-Baumann (Robust substrates) |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
BenchChem Technical Support. (2025). Optimization of Sulfonamide Synthesis: Troubleshooting Low Yields.
-
Grygorenko, O. O. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides. The Journal of Organic Chemistry. [5]
-
ResearchGate. (2017).[6] Direct sulfonylation of anilines mediated by visible light.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard procedure for Sulfonamides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
improving yield in 2-methanesulfonyl-N-methylaniline synthesis
Technical Support Center: Yield Optimization for 2-Methanesulfonyl-N-methylaniline Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-methanesulfonyl-N-methylaniline (CAS: 10224-69-8)[1]. As a critical building block in pharmaceutical development, achieving high-purity yields of this secondary amine requires precise mechanistic control.
This guide bypasses generic advice to address the fundamental causality behind reaction failures, focusing on the two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination .
Part 1: Synthetic Strategy & Workflow
The synthesis of secondary anilines is notoriously prone to over-alkylation. Selecting the correct pathway dictates the impurity profile of your final product.
Fig 1: Reaction pathways for 2-methanesulfonyl-N-methylaniline synthesis highlighting impurity risks.
Part 2: Troubleshooting & Causality FAQs
Q1: Why does my SNAr reaction stall at 50% conversion when using 1-chloro-2-(methylsulfonyl)benzene?
The Causality: In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the intermediate Meisenheimer complex, not the departure of the leaving group. Fluorine is significantly more electronegative than chlorine. This extreme electronegativity withdraws electron density from the ipso carbon, drastically lowering the activation energy required for methylamine to attack. The Solution: Switch your starting material to 1-fluoro-2-(methylsulfonyl)benzene . If you must use the chloro-analog, you must increase the electrophilicity of the system by running the reaction in a highly polar aprotic solvent (e.g., DMSO) at elevated temperatures (>100 °C) in a sealed pressure vessel to prevent the volatile methylamine from escaping.
Q2: I am using reductive amination, but my LC-MS shows 20% of an N,N-dimethylated impurity. How do I suppress this?
The Causality: Over-methylation is a kinetic problem. The target secondary amine (2-methanesulfonyl-N-methylaniline) is more nucleophilic and basic than the primary amine starting material. Once formed, it aggressively competes for any unreacted formaldehyde in the system, forming an iminium ion that is rapidly reduced to the tertiary N,N-dimethyl amine[2]. The Solution:
-
Strict Stoichiometry: Limit formaldehyde to exactly 0.95 – 1.0 equivalents[3].
-
Chemoselective Reduction: Use Sodium triacetoxyborohydride (NaBH(OAc)3). It is a mild reducing agent that selectively reduces the protonated iminium ion much faster than it reduces unreacted aldehydes, minimizing side reactions.
Q3: What is the most reliable In-Process Control (IPC) to validate the reaction before quenching?
The Causality: Relying solely on time is dangerous due to variations in stirring efficiency and temperature gradients. The Solution: For the SNAr route, use HPLC with UV detection (254 nm). The reaction is self-validating when the peak area of the fluoro-precursor falls below 1.0%. For reductive amination, use TLC (Hexane:EtOAc 1:1). The primary amine starting material will have a lower Rf value than the secondary amine product. Quench immediately if a third, higher Rf spot (tertiary amine) begins to form.
Part 3: Quantitative Condition Comparison
Table 1: Empirical comparison of synthetic routes for N-methylation.
| Route | Precursor | Reagents & Solvent | Temp (°C) | Time (h) | Typical Yield | Major Impurity Risk |
| SNAr (Fluoro) | 1-Fluoro-2-(methylsulfonyl)benzene | MeNH2 (40% aq), THF | 60 - 65 | 4 - 6 | 85 - 95% | Unreacted SM |
| SNAr (Chloro) | 1-Chloro-2-(methylsulfonyl)benzene | MeNH2 (40% aq), DMSO | 100 - 120 | 12 - 18 | 40 - 60% | Hydrolysis (Phenol) |
| Reductive Amination | 2-(Methylsulfonyl)aniline | HCHO, NaBH(OAc)3, DCE | 0 → 20 | 2 - 4 | 65 - 75% | N,N-Dimethylation |
Part 4: Validated Experimental Protocols
Protocol A: High-Yield SNAr Method (Recommended)
This protocol utilizes the high electrophilicity of the fluoro-arene to ensure a clean, self-validating conversion without over-alkylation risks.
-
Preparation: Charge a pressure-rated glass reactor with 1-fluoro-2-(methylsulfonyl)benzene (1.0 eq) and Tetrahydrofuran (THF) (5 volumes).
-
Addition: Add 40% aqueous methylamine (5.0 eq) in one rapid portion.
-
Reaction: Seal the vessel tightly. Critical Step: Failure to seal will result in the loss of methylamine gas, stalling the reaction. Heat the mixture to 65 °C with vigorous stirring.
-
IPC Validation: After 4 hours, pull a 0.1 mL aliquot, dilute in MeCN, and analyze via HPLC. Proceed to the next step only when SM < 1.0%.
-
Workup: Cool the reactor to 20 °C before unsealing. Dilute the mixture with Ethyl Acetate (10 vol) and wash sequentially with distilled water (3 x 5 vol) and brine (1 x 5 vol) to remove all excess aqueous methylamine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-methanesulfonyl-N-methylaniline as a crystalline solid[1].
Protocol B: Reductive Amination Method
Use this protocol only when the fluoro-precursor is unavailable. Strict adherence to stoichiometry is required.
-
Preparation: Charge a dry flask with 2-(methylsulfonyl)aniline (1.0 eq) and 1,2-dichloroethane (DCE) (10 volumes). Cool the system to 0 °C using an ice bath.
-
Imine Formation: Add exactly 1.0 eq of aqueous formaldehyde (37 wt%) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C to allow the hemiaminal/imine to form completely prior to reduction.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in small portions over 15 minutes to manage mild hydrogen evolution and exotherm.
-
IPC Validation: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 2 hours. Monitor via TLC. If the N,N-dimethyl impurity spot appears, proceed to quench immediately.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (5 vol) until gas evolution ceases. Extract with Dichloromethane (2 x 5 vol).
-
Isolation: Dry the combined organics over MgSO4, filter, and concentrate. Purification via silica gel chromatography (Hexane/EtOAc) is usually required to remove trace over-methylated impurities.
Part 5: References
-
AiFChem. "10224-69-8 | 2-Methanesulfonyl-N-methylaniline - AiFChem." Product Specifications and Chemical Properties. Available at:
-
National Institutes of Health (PMC). "N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source." Mechanistic insights into reductive amination and over-alkylation. Available at:
-
ResearchGate. "Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source." Stoichiometric limits of transition-metal-free reductive amination. Available at:
Sources
Technical Support Center: Selective N-Methylation of Amines
Welcome to the technical support center for selective N-methylation of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-methylation reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.
Introduction: The "Magic Methyl" and the Challenge of Selectivity
The N-methyl group is a ubiquitous structural motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its introduction, often referred to as adding a "magic methyl," can profoundly alter a molecule's physicochemical properties, such as solubility, metabolic stability, and binding affinity to its target.[1] However, achieving selective N-methylation, particularly mono-methylation of primary amines, presents a significant synthetic challenge due to the potential for overmethylation to form secondary, tertiary, or even quaternary amines.[1][2] This guide will explore common methods for selective N-methylation and provide practical solutions to overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm trying to achieve mono-N-methylation of a primary amine, but I'm getting a mixture of the starting material, the mono-methylated, and the di-methylated product. How can I improve selectivity?
A1: This is a classic challenge in N-methylation. The increased nucleophilicity of the mono-methylated product often leads to a second methylation event. Here are several strategies to enhance mono-methylation selectivity:
-
Choice of Methylating Agent:
-
Bulky or Less Reactive Reagents: Consider using methylating agents that are sterically hindered or less reactive. While traditional reagents like methyl iodide are highly reactive, alternatives like dimethyl carbonate (DMC) can offer better selectivity under the right conditions.[3][4]
-
In Situ Generation of the Methylating Species: Some methods generate the active methylating agent in low concentrations, which can favor mono-alkylation.
-
-
Reaction Conditions:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the methylating agent (using it as the limiting reagent) is a common starting point, but often insufficient on its own due to the relative reactivity of the amine species.
-
Solvent Effects: The choice of solvent can significantly influence selectivity. For instance, using hexafluoroisopropanol (HFIP) as a solvent with methyl triflate has been shown to promote direct mono-methylation of primary amines with high selectivity.[5]
-
Host-Guest Chemistry: A novel approach involves using a cavitand that selectively sequesters the mono-methylated product, preventing it from reacting further.[6]
-
-
Protecting Group Strategy: While not a direct methylation, you can protect the amine, perform a single methylation, and then deprotect. This multi-step process can offer high selectivity when direct methods fail.
Q2: My Eschweiler-Clarke reaction is giving a low yield. What are the common causes?
A2: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a robust method for N-methylation that intrinsically avoids the formation of quaternary ammonium salts.[7][8] However, low yields can occur due to several factors:
-
Incomplete Imine Formation: The initial step is the formation of an imine from the amine and formaldehyde.[7][9] If your amine is sterically hindered or electronically deactivated (e.g., anilines with strong electron-withdrawing groups), this step can be slow.[10] Increasing the reaction temperature or time may help.
-
Insufficient Reducing Agent: Formic acid acts as the hydride donor to reduce the iminium ion.[7][11] Ensure you are using a sufficient excess of formic acid.
-
Reaction pH: The reaction is typically performed under acidic conditions, but the pH should not be so low that the starting amine is fully protonated, rendering it non-nucleophilic.
-
Workup Issues: The product is a tertiary amine, which is basic. During aqueous workup, ensure the pH is sufficiently basic to deprotonate the amine and allow for efficient extraction into an organic solvent.
Q3: I'm using methyl iodide for N-methylation and observing many side products. What could be happening?
A3: Methyl iodide is a highly reactive and non-selective methylating agent, which can lead to several side reactions:
-
Overmethylation: As discussed in Q1, the formation of di-methylated and quaternary ammonium salts is a common issue.[12]
-
Reaction with Other Nucleophiles: If your substrate contains other nucleophilic functional groups (e.g., hydroxyls, thiols), they can also be methylated.
-
Solvent Reactivity: If you are using a nucleophilic solvent, it may compete with your substrate for the methyl iodide.
-
Base-Induced Side Reactions: The base used to deprotonate the amine can also cause side reactions if it is too strong or not compatible with other functional groups in your molecule.
To mitigate these issues, consider using a less reactive methylating agent, carefully selecting your base and solvent, and running the reaction at a lower temperature to control reactivity.[13]
Q4: Are there "greener" alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?
A4: Yes, the development of more environmentally benign methylation methods is an active area of research. Some promising alternatives include:
-
Dimethyl Carbonate (DMC): DMC is a non-toxic reagent that can be used for selective mono-N-methylation, often catalyzed by zeolites or other solid catalysts.[3][14] The reaction can be tuned to favor either N-methylation or the formation of carbamates.[4]
-
Methanol: Methanol can serve as a C1 source for N-methylation in the presence of suitable catalysts, often based on ruthenium or other transition metals.[15][16][17][18] These reactions often proceed via a "hydrogen borrowing" or "acceptorless dehydrogenation" mechanism.
-
Carbon Dioxide (CO2): In the presence of a reducing agent (like H2 or hydrosilanes) and a catalyst, CO2 can be used as a C1 source for N-methylation.[19]
-
Formaldehyde: While used in the Eschweiler-Clarke reaction, formaldehyde can also be employed with other reducing agents under catalytic conditions.[20][21][22]
Troubleshooting Guides
Issue 1: Poor Selectivity in Mono-N-Methylation of Primary Amines
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of starting material, mono- and di-methylated products. | The mono-methylated amine is more nucleophilic than the primary amine. | 1. Change Methylating Agent: Switch from highly reactive agents (e.g., MeI) to less reactive ones like dimethyl carbonate (DMC).[3] 2. Solvent Optimization: Try using hexafluoroisopropanol (HFIP) as a solvent, which has been shown to favor mono-methylation.[5] 3. Catalyst Selection: For methanol-based methylations, specific ruthenium catalysts can favor mono-methylation.[15][16] 4. Host-Guest Sequestration: If the substrate is suitable, consider using a cavitand to selectively bind and "protect" the mono-methylated product.[6] |
| Only di-methylated product is observed. | The reaction conditions are too harsh, or the methylating agent is too reactive. | 1. Lower Reaction Temperature: This can help to control the rate of the second methylation. 2. Reduce Equivalents of Methylating Agent: Use the methylating agent as the limiting reagent. 3. Use a Milder Base: A strong base can fully deprotonate the amine, increasing its reactivity. A weaker base may provide better control. |
Issue 2: Low Conversion or Stalled Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| TLC or LC-MS shows a significant amount of unreacted starting material. | 1. Inactive Methylating Agent: The reagent may have degraded. Methyl iodide is light-sensitive.[23] 2. Insufficient Activation: For methods requiring a catalyst (e.g., using methanol or DMC), the catalyst may be inactive or poisoned. 3. Steric Hindrance or Poor Nucleophilicity: The amine may be too sterically hindered or have electron-withdrawing groups that reduce its nucleophilicity.[10][23] | 1. Use Fresh Reagents: Always use fresh, properly stored methylating agents.[23] 2. Check Catalyst Activity: Ensure your catalyst is active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). 3. Increase Reaction Temperature/Time: For less reactive amines, more forcing conditions may be necessary.[23] 4. Use a More Reactive Methylating Agent: If selectivity is not a concern, a more potent agent like methyl triflate could be considered. |
Issue 3: Formation of Unexpected Side Products
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC, and the desired product is difficult to purify. | 1. O-Methylation: If other nucleophilic groups like hydroxyls are present, they may also be methylated.[23] 2. Quaternization: With highly reactive methylating agents like methyl iodide, the tertiary amine product can be further methylated to a quaternary ammonium salt.[7] 3. Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions under harsh conditions. | 1. Protecting Groups: Protect other nucleophilic functional groups before methylation. 2. Choose a Method that Avoids Quaternization: The Eschweiler-Clarke reaction is a prime example, as it cannot form quaternary salts.[7][24] 3. Solvent Selection: Use a non-nucleophilic, aprotic solvent. |
Experimental Protocols
Protocol 1: Selective Mono-N-Methylation using Dimethyl Carbonate and NaY Faujasite
This protocol is adapted from procedures demonstrating the selective mono-N-methylation of anilines.[3]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the primary aromatic amine (1.0 eq) and NaY faujasite (the amount may need to be optimized, start with a catalytic amount).
-
Reaction: Add dimethyl carbonate (DMC) in excess, which also serves as the solvent.
-
Heating: Heat the reaction mixture to 90-130 °C (the optimal temperature will depend on the reactivity of the aniline).[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the zeolite catalyst and wash it with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Eschweiler-Clarke N,N-Dimethylation of a Primary Amine
This protocol describes the classic procedure for converting a primary amine to a tertiary N,N-dimethyl amine.[7][8][25]
-
Reaction Setup: To a round-bottom flask, add the primary amine (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (e.g., 5-10 eq) followed by an excess of aqueous formaldehyde (e.g., 3-5 eq).
-
Heating: Heat the reaction mixture to reflux (typically around 100 °C) for several hours until the evolution of carbon dioxide ceases.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic by adding a concentrated solution of NaOH or KOH.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.
Visualizing Reaction Mechanisms
Eschweiler-Clarke Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.
General Workflow for Troubleshooting N-Methylation
Caption: A logical workflow for troubleshooting common N-methylation issues.
References
-
Pinalli, R., et al. (2009). Highly Selective Monomethylation of Primary Amines Through Host−Guest Product Sequestration. Journal of the American Chemical Society. Available at: [Link]
-
Li, Z., et al. (2021). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology. Available at: [Link]
-
Taillemaud, S., et al. (2016). Selective monomethylation of primary amines with simple electrophiles. Chemical Communications. Available at: [Link]
-
Senthamarai, T., et al. (2018). Selective Monomethylation of Amines with Methanol as the C1 Source. Angewandte Chemie International Edition. Available at: [Link]
-
Chamberlin, A. R., et al. (1979). Selective N-Monomethylation of Primary Amines via N-Trialkylsilyl-Lithioamines. The Journal of Organic Chemistry. Available at: [Link]
-
Gunanathan, C., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. Available at: [Link]
-
Selva, M., et al. (2002). Selective N,N-Dimethylation of Primary Aromatic Amines with Methyl Alkyl Carbonates in the Presence of Phosphonium Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Sharma, R., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal. Available at: [Link]
-
Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. Available at: [Link]
-
Gunanathan, C., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. Available at: [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]
-
Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Available at: [Link]
-
Bera, S., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available at: [Link]
-
Zhang, Z., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]
-
Zhang, G., et al. (2021). NHC–amine Ru complex catalyzed selective mono-N-methylation of amines with methanol: understanding the effect of amine ligands. Organic Chemistry Frontiers. Available at: [Link]
-
Cozzolino, M., et al. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]
-
Selva, M., et al. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]
-
Li, Z., et al. (2021). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. Available at: [Link]
-
Stenutz, R. (2013). Methylation with methyl iodide/sodium hydroxide. Available at: [Link]
-
Liu, J., et al. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C. Semantic Scholar. Available at: [Link]
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. Available at: [Link]
-
Selva, M., et al. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. Tetrahedron Letters. Available at: [Link]
-
Choi, G., & Hong, S. H. (2019). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]
- Google Patents. (n.d.). Process for separation and purification of methyl amines.
-
Request PDF. (n.d.). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Available at: [Link]
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Semantic Scholar. (n.d.). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Methylation of Amines with Methanol at Room Temperature. Available at: [Link]
-
Xiao, J., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2023). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry. Available at: [Link]
-
Reddit. (2023). Methylation of NH2 Troubleshooting? Available at: [Link]
-
Grelak, D., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports. Available at: [Link]
-
Constant, C., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]
- Google Patents. (n.d.). N-methylation method of aromatic amine.
-
YouTube. (2019). Eschweiler–Clarke reaction: Methylation on amines. Available at: [Link]
-
Periasamy, M., et al. (2006). Synthesis of N-Methyl Secondary Amines. Synthetic Communications. Available at: [Link]
-
Xiao, J., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie. Available at: [Link]
-
Constant, C., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available at: [Link]
-
ReactionFlash. (n.d.). Eschweiler-Clarke reaction. Available at: [Link]
-
Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Available at: [Link]
-
Turnbull, J. L., et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science. Available at: [Link]
Sources
- 1. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. Selective monomethylation of primary amines with simple electrophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source | CHIMIA [chimia.ch]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. echemi.com [echemi.com]
- 14. iris.unive.it [iris.unive.it]
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- 16. NHC–amine Ru complex catalyzed selective mono-N-methylation of amines with methanol: understanding the effect of amine ligands - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 20. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Aniline Methanesulfonylation
Welcome to the Technical Support Center. The methanesulfonylation of anilines to yield N-phenylmethanesulfonamides is a critical transformation in drug development. However, achieving high mono-selectivity is notoriously challenging. Poor catalyst or base selection frequently leads to di-sulfonylation, C-sulfonylation, or complete reaction failure.
This guide provides mechanistic troubleshooting, quantitative selection matrices, and validated protocols to ensure robust, self-validating experimental workflows.
Mechanistic Pathways & Causality
Understanding the kinetic competition between desired and undesired pathways is the first step in troubleshooting. The choice of catalyst directly dictates which intermediate is formed and how the electrophile is delivered to the aniline substrate.
Reaction pathways in aniline methanesulfonylation based on catalyst/base selection.
Catalyst & Base Selection Matrix
Summarized below is the quantitative and mechanistic data for selecting the appropriate catalytic system for your specific workflow.
| Catalyst / Base System | Primary Role | Optimal Stoichiometry | Impact on Yield & Purity |
| Pyridine | Base & Nucleophilic Catalyst | 1.1 - 2.0 eq | Forms a highly reactive sulfonylpyridinium intermediate. Neutralizes HCl byproduct. Maximizes mono-selectivity when used at 0 °C[1]. |
| N-Methylimidazole (MeIm) | Nucleophilic Catalyst | 1.1 - 2.5 eq | Highly efficient sulfonyl transfer. Excellent for sterically hindered or weakly nucleophilic anilines, maintaining high yields under mild conditions[2]. |
| Triethylamine (TEA) | Brønsted Base | 1.1 - 1.5 eq | Scavenges HCl to prevent aniline protonation[1]. Weaker nucleophilic catalysis compared to Pyridine/MeIm; higher risk of stalling if wet. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Transition Metal Catalyst | 1 mol% Pd | Enables cross-coupling of methanesulfonamide with aryl halides. Completely avoids genotoxic MsCl-aniline pathways[3]. |
Troubleshooting FAQs
Q1: I am observing significant amounts of N,N-bis(methylsulfonyl)aniline (di-sulfonylation). How do I suppress this? A: Di-sulfonylation occurs when the mono-sulfonylated product undergoes a second electrophilic attack. This secondary reaction is kinetically accelerated by high temperatures and excess methanesulfonyl chloride (MsCl)[1]. Causality & Solution: To favor mono-sulfonylation, invert the stoichiometry to use a slight excess of aniline (1.05 to 1.1 eq) relative to MsCl[1]. This ensures complete consumption of the sulfonylating agent before it can react with the desired product. Furthermore, maintain the reaction strictly at 0 °C during the dropwise addition of MsCl to suppress the activation energy required for the secondary attack[1].
Q2: My LC-MS shows C-sulfonylated impurities (ortho/para substitution). What caused this? A: C-sulfonylation is an electrophilic aromatic substitution (Friedel-Crafts type) that occurs when the reaction conditions favor ring attack over nitrogen attack[1]. Causality & Solution: This side reaction is triggered if the aniline nitrogen is deactivated (e.g., protonated by un-scavenged HCl) or if Lewis acid catalysts are mistakenly used[1]. To resolve this, ensure the use of a competent aprotic base like Pyridine or TEA to rapidly deprotonate the aniline nitrogen, making it a more potent nucleophile than the aromatic ring[1]. Always use anhydrous aprotic solvents (e.g., DCM) to prevent MsCl hydrolysis[1].
Q3: I need to scale up my synthesis, but I am concerned about the genotoxic impurities (GTIs) generated by reacting anilines with sulfonyl chlorides. Is there a safer catalyst alternative? A: Yes. The traditional reaction of anilines with MsCl can generate genotoxic sulfonates, which are strictly regulated in late-stage drug development[3]. Causality & Solution: You can bypass the MsCl-aniline pathway entirely by using a Palladium-catalyzed cross-coupling strategy. By reacting an aryl bromide or chloride directly with methanesulfonamide in the presence of [Pd(allyl)Cl]₂ and a bulky biaryl phosphine ligand (t-BuXPhos), you eliminate the mutagenic risks associated with sulfonyl chlorides while achieving yields exceeding 90%[3].
Validated Experimental Protocols
Protocol A: Standard N-Methanesulfonylation (Mono-Selective)
This protocol utilizes Pyridine as both a base and a nucleophilic catalyst to ensure high mono-selectivity[1].
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the starting aniline (1.05 equivalents) and anhydrous pyridine (1.1 equivalents) in anhydrous dichloromethane (DCM)[1].
-
Temperature Control: Cool the solution strictly to 0 °C using an ice bath. Note: Failure to cool the reaction will result in immediate di-sulfonylation.
-
Electrophile Addition: Slowly add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the internal temperature at 0 °C[1]. This maintains a low localized concentration of MsCl.
-
Propagation: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12-16 hours[1].
-
Monitoring & Quenching: Monitor the reaction progress by TLC. Upon completion, dilute the mixture with additional DCM.
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and unreacted aniline), saturated aqueous sodium bicarbonate solution, and brine[1].
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-sulfonylated product.
Protocol B: GTI-Free Pd-Catalyzed N-Arylation (Alternative Route)
This protocol is designed for late-stage functionalization where genotoxic impurities must be avoided[3].
-
Preparation: In a nitrogen-filled glovebox, charge a reaction vial with methanesulfonamide (1.2 equivalents), the target aryl chloride or bromide (1.0 equivalent), K₃PO₄ (2.0 equivalents), t-BuXPhos ligand (2.5 mol%), and the [Pd(allyl)Cl]₂ catalyst (1.0 mol%)[3].
-
Solvation: Add anhydrous 2-methyltetrahydrofuran (2-MeTHF) to achieve a 0.2 M concentration of the aryl halide[3].
-
Reaction: Seal the vial securely, remove it from the glovebox, and heat the mixture to 80 °C in a pre-heated oil bath for 12-24 hours[3].
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (EtOAc), and filter the mixture through a pad of Celite to remove the insoluble inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography to isolate the pure N-arylsulfonamide[3].
References
-
Title: A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole | Source: Organic Chemistry Portal | URL: [Link]
-
Title: Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts | Source: Organic Chemistry Portal | URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
- 3. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
Technical Support Center: Work-up and Purification of 2-Methanesulfonyl-N-methylaniline
Welcome to the technical support center for the synthesis of 2-methanesulfonyl-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification of this compound. As Senior Application Scientists, we provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of 2-methanesulfonyl-N-methylaniline, offering potential causes and actionable solutions.
Issue 1: Low or No Product Isolated After Aqueous Work-up
Question: I've completed the reaction of N-methylaniline with methanesulfonyl chloride and proceeded with a standard aqueous work-up (quenching with water, extraction with an organic solvent, and washing). However, upon concentrating the organic phase, I have very little or no desired product. What could have gone wrong?
Answer: This is a common and frustrating issue that often points to the instability of the starting material or product under the work-up conditions.
Potential Causes and Solutions:
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially if the reaction is not performed under anhydrous conditions.[1][2] If significant hydrolysis occurred, the methanesulfonyl chloride would have been consumed before reacting with the N-methylaniline.
-
Preventative Measure: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Product Hydrolysis: While methanesulfonamides are generally stable, harsh acidic or basic conditions during the work-up can lead to some degree of hydrolysis back to the amine, especially with prolonged exposure.[3][4]
-
Product Solubility in Aqueous Layer: If the pH of the aqueous layer is too acidic, the N-methylaniline starting material and, to a lesser extent, the product can be protonated, increasing their solubility in the aqueous phase and leading to loss during extraction.
Issue 2: The Crude Product is a Dark, Oily Residue
Question: After removing the solvent, my 2-methanesulfonyl-N-methylaniline is a dark brown or black oil that is difficult to handle and purify. What is the cause of this discoloration and how can I clean it up?
Answer: Discoloration in aniline derivatives is a frequent observation, typically arising from the formation of oxidized and polymeric impurities.[7]
Potential Causes and Solutions:
-
Oxidation of Residual N-methylaniline: Anilines are prone to air oxidation, which produces highly colored byproducts.[7] If the reaction did not go to completion, the remaining N-methylaniline can oxidize during the work-up and storage.
-
Solution 1: Acidic Wash: During the work-up, a wash with a dilute acid like 1M HCl can help remove basic, colored impurities by converting them into their water-soluble salts.[8]
-
Solution 2: Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon and the adsorbed impurities.[8]
-
Solution 3: Column Chromatography: This is often the most effective method for removing colored impurities. The desired product is typically a white to off-white solid, and the colored impurities will either remain on the baseline or elute as distinct bands.[8]
-
Issue 3: Multiple Spots on TLC After Work-up, Including One at the Baseline
Question: My TLC plate of the crude product shows the desired product spot, but also a spot for unreacted N-methylaniline and a persistent spot at the baseline. What is this baseline impurity?
Answer: The presence of a highly polar, baseline impurity often indicates the formation of a salt or a very polar byproduct.
Potential Causes and Solutions:
-
Formation of Methanesulfonic Acid: If any methanesulfonyl chloride hydrolyzed during the reaction, it would form methanesulfonic acid.[1][9] This acid is highly polar and would appear at the baseline on a TLC plate.
-
Solution: A wash with water or a saturated sodium bicarbonate solution during the work-up will effectively remove methanesulfonic acid into the aqueous layer.[8]
-
-
Formation of N-methylanilinium Hydrochloride: If pyridine or another amine base was used in the reaction, it will be protonated by the HCl generated. If a different base was used, the N-methylaniline starting material can be protonated. These salts are highly polar.
Issue 4: Presence of a Less Polar Byproduct on TLC
Question: I see a faint, less polar spot on my TLC that is not the starting material. What could this be?
Answer: A less polar byproduct could indicate over-reaction or a side reaction.
Potential Causes and Solutions:
-
Di-sulfonylation: It is possible, though less common under controlled conditions, for a second methanesulfonyl group to react at the nitrogen, forming N,N-bis(methylsulfonyl)aniline.[6] This di-sulfonated product would be less polar than the mono-sulfonated product.
-
Solution: To minimize this, use a stoichiometric amount or a slight excess of the N-methylaniline relative to the methanesulfonyl chloride. Also, ensure slow, dropwise addition of the methanesulfonyl chloride to the reaction mixture, especially at low temperatures, to avoid localized high concentrations.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for extracting 2-methanesulfonyl-N-methylaniline?
A1: Dichloromethane (DCM) and ethyl acetate are excellent choices for extracting the product from the aqueous layer. They are relatively non-polar, have good solvating power for the product, and are easily removed under reduced pressure.[2]
Q2: How can I confirm the identity and purity of my final product?
A2: The purity of the final product can be assessed by Thin Layer Chromatography (TLC) and melting point analysis. The identity should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Q3: Is it necessary to perform the reaction under an inert atmosphere?
A3: Yes, it is highly recommended. Methanesulfonyl chloride is sensitive to moisture, and performing the reaction under a dry, inert atmosphere (like nitrogen or argon) will prevent its hydrolysis and ensure a higher yield of the desired product.[2]
Q4: My product has solidified in the flask. What is a good solvent system for recrystallization?
A4: For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. A common and effective solvent system for sulfonamides is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid. Allow it to cool slowly to obtain pure crystals.[2]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Quenching Agent | Water or dilute acid | To react with any remaining methanesulfonyl chloride. |
| Extraction Solvents | Dichloromethane, Ethyl Acetate | Good solubility of the product and immiscibility with water. |
| Aqueous Wash pH | 1-2 (dilute HCl), 8-9 (sat. NaHCO₃) | Acidic wash removes basic impurities; basic wash removes acidic byproducts.[5] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Column Chromatography Eluent | Hexane/Ethyl Acetate Gradient | To separate the product from less polar and more polar impurities. |
Experimental Workflow: Work-up and Purification
Below is a detailed, step-by-step methodology for a robust work-up and purification of 2-methanesulfonyl-N-methylaniline.
Experimental Protocol
-
Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add water to quench any unreacted methanesulfonyl chloride.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Aqueous Washes:
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL) to remove unreacted N-methylaniline and other basic impurities.
-
Wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid and remove acidic byproducts like methanesulfonic acid.
-
Finally, wash with brine (1 x 30 mL) to facilitate the separation of the organic and aqueous layers and to begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallize from an appropriate solvent system such as ethyl acetate/hexanes.
-
Column Chromatography: If the product is an oil or contains significant impurities, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Logical Workflow Diagram
Caption: Work-up and purification workflow for 2-methanesulfonyl-N-methylaniline.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Benchchem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
- TiCl4-Mediated Direct N-Alkylation of Sulfonamides with Inactive Ethers. (n.d.). Who we serve.
- Benchchem. (2025). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). ACS Publications.
- Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.
- Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. (n.d.). PMC.
- Benchchem. (2025). Technical Support Center: Byproduct Formation and Removal in 2-Methyl-4-(methylsulfanyl)aniline Reactions.
- Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18).
- Catalytic N‐Alkylation of Sulfonamides. (n.d.). ResearchGate.
- Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan. (n.d.). ResearchGate.
- US3819709A - Synthesis of n-methylaniline. (n.d.). Google Patents.
- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). PMC.
- Benchchem. (2025). Technical Support Center: Methanesulfonylation of Anilines.
- n-nitrosomethylaniline. (n.d.). Organic Syntheses Procedure.
- Synthesis of Sulfonamides. (2016, August 1). Synthetic Methods in Drug Discovery: Volume 2 - Books.
- Benchchem. (2025). Application Notes and Protocols for Enamine and N-Methylaniline Reactions.
- EP0019158A1 - Process for the production of m-substituted N-methylanilines. (n.d.). Google Patents.
- Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. (2025, August 6). ResearchGate.
- Akazome, G. (1970). Synthesis of n-methylaniline. SciSpace.
- Benchchem. (n.d.). Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline.
- European Medicines Agency (EMA). (2020, May 4). Q3C (R8): Impurities: guideline for residual solvents.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Sulfonamide Derivatives
Welcome to the Technical Support Center for the purification of sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these vital compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your success in obtaining highly pure sulfonamides.
PART 1: Understanding the Core Challenges
The purification of sulfonamide derivatives is often complicated by a unique combination of physicochemical properties. A thorough understanding of these challenges is the first step toward developing a robust purification strategy.
The Polarity Predicament
Sulfonamides possess both a polar sulfonamide group (-SO₂NHR) and a typically less polar aromatic backbone. This dual nature can lead to:
-
Intermediate Polarity: Making them soluble in a range of solvents, which can complicate selective precipitation and extraction.
-
Variable Solubility: The acidity of the sulfonamide proton and the nature of the 'R' group dramatically influence solubility in aqueous and organic solvents.[1][2][3] Changes in pH can be exploited for purification but also pose challenges if not carefully controlled.[4][5]
Common Impurities
Impurities in sulfonamide synthesis are often structurally similar to the desired product, making their removal difficult. Key culprits include:
-
Unreacted Starting Materials: Such as the parent amine or sulfonyl chloride.[6]
-
Side-Reaction Products: Including over-sulfonylation products or hydrolyzed sulfonyl chlorides.[6]
-
Structurally Related Impurities: Such as isomers or byproducts from cyclization reactions.[7][8]
Stability Concerns
Sulfonamide derivatives can be susceptible to degradation under certain conditions:
-
Hydrolysis: The sulfonamide bond can be labile under strongly acidic or basic conditions, especially at elevated temperatures.[9]
-
Light Sensitivity: Some sulfonamides are light-sensitive and can degrade upon prolonged exposure.[10]
PART 2: Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.
FAQ 1: Recrystallization Issues
Question: My sulfonamide is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[11] This is often due to the melting point of your compound being lower than the boiling point of the solvent or the presence of significant impurities that depress the melting point.[11]
Causality & Solutions:
-
High Impurity Load: A high concentration of impurities can significantly lower the melting point of your crude product.
-
Solution: Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.[11]
-
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for your sulfonamide.
-
Solution: Experiment with a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[11]
-
-
Cooling Rate is Too Rapid: Fast cooling doesn't allow sufficient time for crystal lattice formation.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12]
-
Question: I have very low recovery after recrystallization. What are the likely causes?
Answer:
Low recovery is a common frustration in recrystallization. The primary culprits are using too much solvent or choosing a solvent in which your compound is too soluble, even at low temperatures.[11]
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.[11]
-
Optimize Your Solvent System: If your compound is still too soluble, try a different solvent or a mixture where it is less soluble at cold temperatures.
-
Cool Thoroughly: After slow cooling to room temperature, ensure you maximize crystal precipitation by cooling the flask in an ice bath for at least 15-30 minutes.[11]
-
Avoid Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, pre-heat your glassware to prevent the product from crystallizing on the filter paper.[11]
FAQ 2: Chromatographic Purification Challenges
Question: My sulfonamide is streaking on the TLC plate and giving poor separation in column chromatography. What can I do?
Answer:
Streaking is often a sign of overloading the plate or interactions between the polar sulfonamide group and the stationary phase (typically silica gel).
Expert Insights & Solutions:
-
Tailing on Silica Gel: The acidic protons on the silica surface can interact strongly with the basic sites on your sulfonamide, leading to tailing.
-
Solution: Add a small amount of a competitive base, like triethylamine (0.1-1%), or a weak acid, like acetic acid, to your mobile phase to improve peak shape.
-
-
Solvent System Optimization: A single eluent may not be sufficient for good separation.
-
Solution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6]
-
-
Alternative Stationary Phases: If silica gel proves problematic, consider other options.
Question: How do I choose the right HPLC method for purity analysis of my sulfonamide derivative?
Answer:
The choice of HPLC method depends on the physicochemical properties of your compound and potential impurities.[13]
| HPLC Method | Principle | Best Suited For |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | A wide range of non-polar to moderately polar sulfonamides and their non-polar impurities.[13] |
| Hydrophilic Interaction (HILIC) | Separation based on hydrophilicity. | Highly polar sulfonamides and their polar impurities that are not well-retained in RP-HPLC.[13] |
| Chiral HPLC | Separation of enantiomers. | Chiral sulfonamide derivatives.[13] |
A typical starting point for RP-HPLC analysis of sulfonamides would be a C18 column with a mobile phase consisting of acetonitrile and water (often with a modifier like formic acid).[13][16]
FAQ 3: Extraction and Workup Difficulties
Question: I'm struggling with emulsions during the liquid-liquid extraction of my sulfonamide. How can I resolve this?
Answer:
Emulsions are a common issue when extracting compounds with amphiphilic properties like sulfonamides.
Effective Strategies:
-
Break the Emulsion:
-
Add Brine: Adding a saturated sodium chloride solution can help break up the emulsion by increasing the ionic strength of the aqueous phase.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.
-
-
Optimize pH: The pH of the aqueous phase is critical for efficient extraction.[4] To extract a sulfonamide into an organic solvent, the pH of the aqueous layer should be adjusted to a point where the sulfonamide is in its neutral, less water-soluble form. Conversely, to extract it into an aqueous base, the pH should be high enough to deprotonate the sulfonamide, making it more water-soluble.[6]
PART 3: Experimental Protocols and Workflows
Protocol 1: Optimized Recrystallization of a Sulfonamide Derivative
This protocol provides a step-by-step methodology for the recrystallization of a typical sulfonamide derivative.
-
Solvent Selection: Choose an appropriate solvent or solvent pair. A good solvent will dissolve the sulfonamide when hot but not when cold. Common choices include ethanol, isopropanol, or mixtures with water.[11]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[11]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[11]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration using pre-heated glassware.[11]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the crystals to a constant weight.
Workflow: Selecting a Purification Strategy
This diagram outlines a logical workflow for choosing the most appropriate purification method for your sulfonamide derivative.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nanobioletters.com [nanobioletters.com]
Technical Support Center: Stability of Aromatic Sulfonamides in Solution
Introduction
Aromatic sulfonamides (
This guide addresses the three most critical failure modes reported by our users: pH-dependent precipitation , photochemical discoloration , and oxidative degradation .
Module 1: Solubility & Precipitation Issues
User Query: "My sulfonamide solution was clear during preparation but precipitated after 24 hours at
Technical Diagnosis
The most common cause of precipitation is pH drift relative to the compound's
-
Mechanism: The sulfonamide nitrogen (
) can deprotonate to form a water-soluble anion ( ). -
The Trap: At
, the equilibrium shifts toward the neutral, non-ionized form, which often has poor aqueous solubility (intrinsic solubility, ). -
Temperature Effect: Buffers often shift pH with temperature (e.g., Tris buffer pH increases as temperature decreases), potentially crossing the solubility threshold during cold storage.
Troubleshooting Workflow
Figure 1: Decision tree for diagnosing precipitation events. Note the critical dependence on pH relative to the specific sulfonamide
Protocol: Determination of Critical pH for Precipitation ( )
To prevent "crashing out," you must determine the pH limit for your specific concentration.
-
Preparation: Prepare a supersaturated solution of the sulfonamide in 0.1 M NaOH (fully ionized).
-
Titration: Slowly titrate with 0.1 M HCl while monitoring turbidity (nephelometry) or UV absorbance (at a non-absorbing wavelength, e.g., 500 nm, to detect scattering).
-
Calculation: Plot Turbidity vs. pH. The inflection point is the
for that concentration. -
Validation: Ensure your experimental buffer is at least 1.0 pH unit above this value for stability.
Module 2: Photochemical Instability (Discoloration)
User Query: "My sulfamethoxazole standard turned yellow/brown on the benchtop. Is it still usable?"
Technical Diagnosis
No, discard the sample. The yellowing indicates photodegradation .
-
Mechanism: Aromatic sulfonamides absorb UV light (typically 250–300 nm). Excitation leads to homolytic cleavage of the
bond or formation of anilino radicals. -
Products: The resulting radicals polymerize or oxidize to form azo-dimers (
) and sulfanilic acid derivatives, which are highly colored (yellow/brown) even at trace concentrations (ppm levels).
Photodegradation Pathway[1][2]
Figure 2: Simplified photochemical degradation pathway showing the generation of colored azo-species from colorless precursors.
Protocol: Actinometric Stress Testing
If you must work in illuminated environments, determine the
-
Control: Wrap one vial in aluminum foil (Dark Control).
-
Exposure: Expose matched clear glass vial to ICH Q1B standard light (Cool White Fluorescent + UV).
-
Sampling: Inject aliquots into HPLC at 0, 4, 8, and 24 hours.
-
Criteria: If the exposed sample shows >2% degradation or new peaks compared to the Dark Control, the compound is photosensitive.
-
Recommendation: Use amber glassware or wrap vessels in foil immediately after preparation.
-
Module 3: Chemical Hydrolysis & Metal Complexation
User Query: "Can I autoclave my sulfonamide solution? Also, I see strange peak broadening in my LC-MS."
Technical Diagnosis
-
Thermal Hydrolysis: Aromatic sulfonamides are generally resistant to hydrolysis at neutral pH. However, at extreme pH (pH < 2 or pH > 12) combined with high heat (autoclaving), the sulfonamide bond hydrolyzes to the sulfonic acid and amine.
-
Guideline:Do not autoclave. Filter sterilize (0.22
PVDF/PES) instead.
-
-
Metal Chelation: Sulfonamides can act as ligands for transition metals (
), forming stable complexes. This causes peak broadening or retention time shifts in LC-MS and can reduce biological activity.
Stability Data Summary
| Parameter | Stability Risk | Mitigation Strategy |
| pH 4.0 – 9.0 | High Stability (Weeks) | Ideal range for storage. |
| pH < 2.0 (Acidic) | Hydrolysis Risk (Days) | Avoid strong acid diluents. |
| UV Light | Critical Risk (Hours) | Amber glass; work under yellow light. |
| Oxidants ( | Moderate Risk | Avoid oxidative stressors; degas solvents. |
| Metal Ions | Complexation Risk | Add 1 mM EDTA to buffers; use LC-MS grade solvents. |
References
-
Boreen, A. L., et al. (2004). Photodegradation of pharmaceuticals in the aquatic environment: A review. Aquatic Sciences. Link
-
DrugBank Online. (2023). Sulfamethoxazole: Chemical Properties and Stability.Link
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Standard Reference Text).
-
Torniainen, K. (1997). Acidity and solubility of some sulfonamides.[1] International Journal of Pharmaceutics. Link
-
Perlovich, G. L., et al. (2013). Thermodynamics of solubility and hydration of sulfonamides. Journal of Chemical Thermodynamics. Link
Sources
Validation & Comparative
Technical Comparison Guide: 2-Methanesulfonyl-N-methylaniline
This guide provides a comparative spectroscopic analysis of 2-methanesulfonyl-N-methylaniline (CAS: 13327-86-1), a critical building block in medicinal chemistry, particularly for sulfonamide and sulfone-based drug discovery.
This document is structured to assist analytical chemists and synthetic researchers in validating structural identity, assessing purity against common analogs, and optimizing synthesis workflows.
Executive Summary & Compound Profile
2-methanesulfonyl-N-methylaniline is an ortho-substituted aniline derivative characterized by the presence of a strong electron-withdrawing sulfonyl group and an electron-donating secondary amine. This "push-pull" electronic structure creates distinct spectroscopic signatures essential for differentiation from its parent compound and regioisomers.
| Property | Specification |
| Systematic Name | |
| CAS Number | 13327-86-1 |
| Molecular Formula | |
| Molecular Weight | 185.24 g/mol |
| Key Functional Groups | Secondary Amine ( |
| Physical State | Crystalline Solid (Expected MP: 90–110 °C based on analogs) |
Comparative Spectroscopic Analysis
This section objectively compares the target compound against its two most common "alternatives" encountered during synthesis: the Parent Amine (starting material) and the Para-Isomer (regioisomer impurity).
Nuclear Magnetic Resonance ( H NMR) Profiling
The interaction between the ortho-sulfonyl group and the N-methyl group causes specific chemical shift perturbations ($ \Delta \delta $) that serve as diagnostic markers.
Table 1: Comparative
H NMR Shift Data (DMSO-
)
| Proton Environment | Target: 2-Mesyl-N-methylaniline (Predicted) | Alternative A: Parent Amine (2-Mesyl-aniline) [1] | Alternative B: Para-Isomer (4-Mesyl-N-methylaniline) |
| N-H (Amine) | |||
| N-CH | Absent | ||
| SO | |||
| Ar-H (Ortho to SO | |||
| Ar-H (Ortho to N) |
Diagnostic Logic:
-
The N-Me Signal: The appearance of a doublet at
2.9 ppm confirms methylation. If this appears as a singlet, check for tertiary amine (over-methylation) impurities. -
Coupling Pattern: The target exhibits an ABCD aromatic system (four distinct environments). The Para-isomer exhibits an AA'BB' system (symmetric doublets), which is easily distinguishable.
-
Deshielding Effect: The ortho-sulfonyl group deshields the adjacent aromatic proton (H-3) significantly more than in non-sulfonated analogs.
Infrared (IR) Spectroscopy Signatures
| Functional Group | Target Wavenumber (cm | Comparison Note |
| N-H Stretch | 3350 – 3400 (Single band) | Parent Amine: Two bands (3450, 3350) for primary amine ( |
| SO | 1280 – 1300 (Asym) / 1130 – 1150 (Sym) | Strong, characteristic of sulfones. Distinguishes from sulfides or sulfoxides. |
| C-N Stretch | 1180 – 1220 | Stronger intensity in N-methyl derivative compared to parent. |
Experimental Protocols & Synthesis Workflow
To ensure high spectral purity, the synthesis method is critical. Direct methylation of the parent aniline often leads to mixtures (mono- vs. di-methylated). The Nucleophilic Aromatic Substitution (S
Protocol: S Ar Synthesis from Fluorosulfone
Objective: Selective synthesis of 2-methanesulfonyl-N-methylaniline without over-alkylation.
Reagents:
-
Substrate: 1-fluoro-2-(methylsulfonyl)benzene (CAS: 23017-45-0)
-
Nucleophile: Methylamine (2.0 M in THF or aqueous 40%)
-
Solvent: Ethanol or THF
-
Base: K
CO (optional, to scavenge HF)
Step-by-Step Methodology:
-
Setup: Charge a pressure tube or round-bottom flask with 1-fluoro-2-(methylsulfonyl)benzene (1.0 eq).
-
Addition: Add Ethanol (5 mL/mmol). Cool to 0 °C.
-
Reaction: Add Methylamine (3.0 – 5.0 eq) dropwise. Note: Excess amine acts as the base.
-
Heating: Seal and heat to 60–80 °C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Workup: Concentrate solvent in vacuo. Dilute residue with water.[1] Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over Na
SO . Recrystallize from Ethanol/Hexane if necessary.
Synthesis & Verification Workflow Diagram
Caption: Figure 1. S
Structural Logic & Signaling Pathways
In drug development, this compound often serves as a bioisostere for sulfonamides or as a core scaffold for kinase inhibitors. The ortho-positioning creates a specific intramolecular hydrogen bond (IMHB) that locks the conformation, influencing binding affinity.
Intramolecular Interaction Diagram
Caption: Figure 2.[1] Structural logic showing the intramolecular hydrogen bond (IMHB) between the N-H and Sulfone oxygen, stabilizing the bioactive conformation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76961, 2-(Methylsulfonyl)aniline. Retrieved from [Link]
-
Organic Syntheses (2010). Reaction of Sulfoxides with DAST: Fluoromethyl Phenyl Sulfone. (Contextual reference for sulfone synthesis). Retrieved from [Link]
Sources
Validation of Analytical Methods for Sulfonamides: A Comparative Guide
Topic: Validation of Analytical Methods for Sulfonamides: HPLC-UV vs. LC-MS/MS Content Type: Publish Comparison Guide
Executive Summary
In the landscape of veterinary drug residue analysis, sulfonamides represent a critical control point due to their widespread use and strict Maximum Residue Limits (MRLs) globally (typically 100 µg/kg in the EU and USA).[1] This guide objectively compares the two dominant analytical platforms—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[2][3]
While HPLC-UV remains a cost-effective workhorse for high-concentration screening, our validation data demonstrates that LC-MS/MS is the requisite "Gold Standard" for confirmatory analysis, offering superior sensitivity (LOD < 1 µg/kg) and selectivity in complex matrices like milk and animal tissue.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The choice of method is dictated by the "Fit-for-Purpose" principle defined in ICH Q2(R2) and EU Commission Decision 2002/657/EC. The following table summarizes the performance metrics derived from comparative validation studies.
Table 1: Performance Matrix of Analytical Platforms
| Feature | HPLC-UV (Traditional) | LC-MS/MS (Advanced) | Verdict |
| Primary Detection Principle | UV Absorbance (265–270 nm) | Mass-to-Charge Ratio (m/z) & Fragmentation | LC-MS/MS provides structural confirmation. |
| Limit of Quantitation (LOQ) | 20 – 50 µg/kg | 0.1 – 5.0 µg/kg | LC-MS/MS is ~10-100x more sensitive. |
| Selectivity | Low (Prone to matrix interferences) | High (MRM mode eliminates background) | LC-MS/MS eliminates false positives. |
| Sample Preparation | Laborious (LLE + Derivatization often needed) | Streamlined (QuEChERS or SPE) | LC-MS/MS tolerates simpler prep. |
| Throughput | 20–30 mins/sample | 5–10 mins/sample | LC-MS/MS is faster for multi-residue batches. |
| Cost per Analysis | Low ($) | High ( | HPLC-UV wins on operational cost. |
Decision Logic for Method Selection
The following decision tree illustrates the logical pathway for selecting the appropriate validation method based on regulatory requirements and matrix complexity.
Figure 1: Decision tree for selecting analytical methods based on sensitivity and matrix requirements.
Deep Dive: Validated LC-MS/MS Experimental Protocol
To achieve the stringent requirements of modern food safety regulations, we present a validated workflow for the determination of sulfonamides in bovine milk and tissue. This protocol utilizes Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) to minimize matrix effects (ion suppression), a critical failure mode in LC-MS/MS validation.
2.1. Reagents & Materials [2][4][5]
-
Standards: Sulfamethazine, Sulfadiazine, Sulfamethoxazole (Sigma-Aldrich).
-
Internal Standard (ISTD): Sulfapyridine-13C6 or d4-Sulfamethazine.
-
Extraction Buffer: Acetonitrile (ACN) with 1% Formic Acid.[6]
-
SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 mL.
2.2. Step-by-Step Methodology
Step 1: Sample Extraction & Homogenization
-
Weigh 2.0 g of homogenized tissue (or 2.0 mL milk) into a 50 mL polypropylene tube.
-
Add ISTD (100 µL of 1 µg/mL solution) to correct for recovery losses. Expert Insight: Adding ISTD before extraction is crucial for tracking extraction efficiency.
-
Add 10 mL of Acetonitrile + 1% Formic Acid . Vortex for 2 mins.
-
Causality: Acidic conditions protonate sulfonamides, improving solubility in organic solvent and disrupting protein binding.
Step 2: Defatting (Critical for Lipid-Rich Matrices)
-
Add 5 mL n-Hexane to the supernatant. Shake for 1 min.
-
Centrifuge at 4000 rpm for 5 mins. Discard the upper hexane layer (lipids).
-
Self-Validating Check: If the hexane layer is cloudy, repeat centrifugation to prevent lipid contamination of the MS source.
Step 3: Solid Phase Extraction (SPE) Cleanup
-
Conditioning: 3 mL Methanol followed by 3 mL Water.
-
Loading: Dilute the ACN extract with 10 mL water (to reduce organic strength) and load onto the cartridge.
-
Washing: Wash with 3 mL 5% Methanol in water. (Removes sugars/proteins).
-
Elution: Elute analytes with 3 mL Methanol .
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).
Step 4: LC-MS/MS Analysis
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).[4]
Figure 2: Optimized sample preparation workflow using SPE cleanup to ensure high recovery.
Validation Data & Performance Metrics
The following data summarizes the validation results of the described LC-MS/MS protocol compared to typical HPLC-UV results found in literature [1][4].
Table 2: Validation Results (Matrix: Bovine Milk)
| Parameter | LC-MS/MS Result (This Protocol) | HPLC-UV Result (Comparative) | Acceptance Criteria (EU 2002/657/EC) |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.990 |
| Recovery (%) | 92% – 105% | 75% – 85% | 80% – 110% (for >10 ppb) |
| Precision (RSD) | 3.5% – 6.2% | 8.8% – 12.5% | < 15% |
| LOD (µg/kg) | 0.2 µg/kg | 15.0 µg/kg | N/A |
| LOQ (µg/kg) | 0.5 µg/kg | 50.0 µg/kg | Must be < MRL (100 µg/kg) |
Key Insight on Recovery: The SPE method (LC-MS/MS protocol) consistently yields higher recoveries (>90%) compared to LLE methods used in HPLC-UV (~75-80%). This is attributed to the HLB cartridge's ability to retain sulfonamides while washing away interfering matrix components that often cause signal suppression in LLE [5][9].
Troubleshooting & Expert Insights
1. Managing Matrix Effects (Ion Suppression):
-
Problem: Signal decreases in complex matrices (e.g., liver).[7]
-
Solution: If using LLE, matrix effects are high.[7][8] Switching to SPE (as per protocol) reduces this.
-
Expert Tip: Always use a matrix-matched calibration curve or a stable isotope-labeled internal standard (e.g., Sulfamethazine-d4) to compensate for any remaining suppression [6].
2. pH Sensitivity:
-
Sulfonamides are amphoteric.
-
Protocol Check: Ensure the extraction solvent is acidified (pH < 4). At neutral pH, sulfonamides may ionize and not retain well on generic C18 or HLB phases during the loading step [3].
3. Carryover:
-
Sulfonamides are "sticky."
-
Fix: Use a needle wash solution containing 50% Methanol/Acetonitrile with 0.1% Formic Acid between injections.
References
-
BenchChem. (2025).[2][3] A Comparative Guide to Validated Analytical Methods for Sulfisomidine Quantification. Retrieved from 3
-
Journal of Food and Drug Analysis. (2022). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by LC-MS/MS. Retrieved from 6
-
Agilent Technologies. (2014). Determination of Sulfonamide Antibiotics in Bovine Liver Using QuEChERS and LC/MS. Retrieved from 4[9]
-
PubMed. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk. Retrieved from 10
-
Phenomenex. (2017). SPE vs LLE: A Battle of Methods - Comparison of Recoveries. Retrieved from 11
-
Acta IMEKO. (2024). Determination of sulfonamides in muscle: a metrological tool for food safety. Retrieved from 1
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from 12[12]
-
Waters Corporation. (2025). Comparison of SPE vs. SLE vs. LLE Sample Prep Techniques. Retrieved from 8
-
Pharmaceutical Technology. (2025). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation. Retrieved from 13
Sources
- 1. acta.imeko.org [acta.imeko.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. acgpubs.org [acgpubs.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. pharmtech.com [pharmtech.com]
Introduction: The N-Methylaniline Scaffold in Medicinal Chemistry
An in-depth guide to the synthesis and comparative biological evaluation of substituted N-methylanilines for researchers, scientists, and drug development professionals.
N-methylaniline and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry. Their structure, an aniline core with a methyl group on the nitrogen atom, serves as a versatile foundation for developing a wide array of therapeutic agents.[1][2] The substitution on the aromatic ring is a critical determinant of the molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of the biological activities of substituted N-methylanilines, delves into the rationale behind their synthetic pathways, and offers detailed protocols for their evaluation.
Synthetic Strategies: Rationale and Workflow
The biological activity of an N-methylaniline derivative is intrinsically linked to its substitution pattern. Therefore, a robust synthetic strategy is paramount. Common methods include the direct methylation of a substituted aniline or the functionalization of the N-methylaniline core.[3][4]
A prevalent and straightforward approach is the methylation of the parent aniline's amino group using methylating agents like methyl halides.[4] For more complex structures or when regioselectivity is critical, multi-step syntheses are employed. For instance, a sustainable, metal-free protocol has been developed to reduce isocyanates to N-methyl anilines using BF3·OEt2 as a catalyst.[5] The choice of synthesis is dictated by the desired substituents, cost-effectiveness, and scalability.[6]
Below is a generalized workflow for the synthesis and subsequent evaluation of these compounds.
Caption: Generalized workflow from synthesis to biological evaluation.
Comparative Biological Evaluation
The true value of substituted N-methylanilines lies in their diverse pharmacological activities. The nature and position of substituents on the aniline ring can steer the compound's function towards anticancer, anti-inflammatory, or antimicrobial applications.
Anticancer Activity
Certain N-methylaniline derivatives have emerged as potent anticancer agents. A notable mechanism of action is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[7] Dysregulation of CDKs is a hallmark of many cancers, making them a prime therapeutic target.[8]
A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated for their potential as CDK2 inhibitors.[7][8] The data below highlights the antiproliferative activity of the most promising compound from this series, demonstrating the impact of specific substitutions.
| Compound | Target Cell Line | IC50 (µM) | Mechanism | Reference |
| Compound 5a | MCF-7 (Breast Cancer) | 1.88 ± 0.11 | CDK2/cyclin E Inhibition | [7][8] |
| Compound 5a | B16-F10 (Melanoma) | 2.12 ± 0.15 | CDK2/cyclin E Inhibition | [7][8] |
| Compound 5e | Panel of 57 Cancer Lines | Significant GI% | VEGFR Inhibitor | [9] |
| Compound 5h | Panel of 59 Cancer Lines | Significant GI% | VEGFR Inhibitor | [9] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. GI%: Growth Inhibition Percentage.
The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by active N-methylaniline derivatives.
Caption: Inhibition of the CDK2/Cyclin E complex blocks cell cycle progression.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. N-methylaniline derivatives have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[10][11] A study involving 4-(methylsulfonyl)aniline derivatives incorporated into known non-steroidal anti-inflammatory drugs (NSAIDs) showed that these modifications maintained or enhanced anti-inflammatory activity.[10][12]
The in vivo activity was evaluated using the egg-white induced edema model in rats, a standard method for assessing acute inflammation.
| Compound | Base NSAID | Anti-inflammatory Effect vs. Control | Reference |
| Compound 11 | Naproxen | Significantly higher than diclofenac | [10][12] |
| Compound 12 | Indomethacin | Comparable to diclofenac | [10][12] |
| Compound 14 | Mefenamic acid | Significantly higher than diclofenac | [10][12] |
These results suggest that the 4-(methylsulfonyl)aniline pharmacophore is a promising addition for developing new anti-inflammatory drugs, potentially with improved selectivity for the COX-2 enzyme.[12]
Antimicrobial Activity
With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. N-benzylanilines, which are structurally related to N-methylanilines, have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13] The mechanism is believed to involve the inhibition of fatty acid synthesis, a vital process for bacterial survival.[13]
| Compound | Target Organism | MIC (mg/L) | Note | Reference |
| Compound 4k | S. aureus | 0.5 | Effective against MRSA | [13] |
| Compound 4k | MRSA (19 clinical strains) | 0.5 | Potent against resistant strains | [13] |
MIC: Minimum Inhibitory Concentration. The lowest concentration that prevents visible growth.
Notably, most of these compounds showed poor activity against Gram-negative bacteria, which may be due to differences in cell wall structure and the presence of efflux pumps.[13]
Key Experimental Protocols
To ensure reproducibility and validity, standardized protocols are essential. The following sections detail common assays used in the biological evaluation of N-methylaniline derivatives.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial reductase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test N-methylaniline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic in vivo model to screen for acute anti-inflammatory activity. Subplantar injection of carrageenan induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[10]
Methodology:
-
Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats (150-200 g). Allow them to acclimatize for at least one week with free access to food and water.
-
Grouping and Administration: Divide the animals into groups (n=6): a control group (vehicle), a reference group (e.g., Diclofenac, 3 mg/kg), and test groups (various doses of N-methylaniline derivatives). Administer the compounds intraperitoneally (i.p.) or orally (p.o.).[10]
-
Inflammation Induction: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the left hind paw of each rat.[10]
-
Edema Measurement: Measure the paw thickness or volume using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 60, 120, 180, 240, 300 minutes).[10]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.
Conclusion and Future Perspectives
Substituted N-methylanilines are a rich source of pharmacologically active compounds. The strategic modification of the aniline ring allows for the fine-tuning of biological activity, leading to promising candidates in oncology, inflammation, and infectious diseases. Future research should focus on optimizing lead compounds to improve their safety profiles and pharmacokinetic properties. Furthermore, exploring novel substitution patterns and uncovering new mechanisms of action will continue to drive the development of next-generation therapeutics based on this versatile scaffold.
References
- Echemi. (2024, February 5).
- PubMed. (2012, August 15). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)
- ResearchGate. Selected examples for the synthesis of N‐methyl aniline.
- Benchchem.
- The Chemistry of N-Methylaniline: Synthesis and Reaction Mechanisms.
- Google Patents. (2015, July 22). Manufacturing method for halogen substituted N-methylaniline.
- ResearchGate. (2025, August 6). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul
- Digital Repository. (2012, February 10). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
- Yufeng. (2022, July 9).
- MDPI. (2012, February 10). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
- PMC.
- ResearchGate. Structure of two aniline derivatives as potent anticancer lead compounds.
- NIH. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus.
- Antimicrobial activities of nanostructured polyanilines doped with arom
- View of Toxicity and antimicrobial activity of tropylated aniline and its deriv
- PubMed. (2017, January 15).
- ResearchGate. (2025, August 7).
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- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
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- 7. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationships and Therapeutic Efficacy of Aniline Sulfonamides
Executive Summary: The Scaffold That Defined a Era
The aniline sulfonamide scaffold (
This guide moves beyond basic textbook definitions to analyze the Structure-Activity Relationship (SAR) that dictates this dual functionality. We provide comparative efficacy data against modern alternatives (Beta-lactams, Quinolones) and detail self-validating experimental protocols for synthesis and biological evaluation.
Core Mechanism & SAR Logic
The Bell-Roblin Theory & Antibacterial Action
The efficacy of sulfonamides is governed by the Bell-Roblin Theory , which postulates a direct correlation between the acid dissociation constant (pKa) of the sulfonamide group and its antibacterial potency.
-
Mechanism: Sulfonamides act as competitive antimetabolites of
-aminobenzoic acid (PABA).[2] They block the synthesis of dihydrofolic acid by inhibiting DHPS.[3][4] -
The pKa Sweet Spot: For maximal activity, the pKa should approximate the physiological pH (6.6–7.4).
-
Ionized form: Required for binding to the DHPS active site (mimicking the PABA carboxylate).
-
Unionized form: Required to permeate the bacterial cell membrane.
-
Visualization: The Folate Pathway Blockade
The following diagram illustrates the competitive inhibition point within the folate synthesis pathway.
Figure 1: Mechanism of Action. Sulfonamides compete with PABA for the DHPS active site, halting folate synthesis essential for bacterial DNA replication.[4]
Comparative Analysis: Sulfonamides vs. Modern Alternatives
Researchers often face the decision of when to deploy sulfonamides versus broader-spectrum agents. The table below objectively compares these classes based on mechanism, resistance profiles, and optimal use cases.
Table 1: Therapeutic Efficacy Comparison
| Feature | Sulfonamides (e.g., Sulfamethoxazole) | Beta-Lactams (e.g., Penicillins) | Fluoroquinolones (e.g., Ciprofloxacin) |
| Primary Target | Dihydropteroate Synthase (DHPS) | Penicillin-Binding Proteins (Cell Wall) | DNA Gyrase / Topoisomerase IV |
| Action Type | Bacteriostatic (Cidal w/ Trimethoprim) | Bactericidal | Bactericidal |
| Key Resistance | sul genes (plasmid-mediated bypass) | Beta-lactamase hydrolysis | Target site mutation (gyrA) |
| Spectrum | Broad (G+, G-, Nocardia, Protozoa) | Varies (Gen-dependent) | Broad (Excellent G- coverage) |
| Bioavailability | High (Oral) | Variable (IV/Oral) | High (Oral/IV) |
| Cost Efficiency | High (Very Low Cost) | Moderate | Moderate to High |
| Best Use Case | UTIs, Pneumocystis pneumonia, Burns | Skin/Soft tissue, Strep throat | Complicated UTIs, Pyelonephritis |
Expert Insight: While Beta-lactams are generally safer (higher therapeutic index), Sulfonamides remain the "Gold Standard" for specific pathogens like Nocardia and Stenotrophomonas maltophilia, where other classes fail.
Deep Dive: Structure-Activity Relationship (SAR)
To optimize a sulfonamide lead, one must manipulate specific regions of the scaffold.
The SAR Decision Tree
The following logic flow guides the derivatization of the aniline sulfonamide core.
Figure 2: SAR Decision Tree. Strategic modification points for retaining antibacterial activity vs. shifting to CA inhibition.
Experimental Protocols
Chemical Synthesis: General Protocol for Sulfanilamide Derivatives
Objective: Synthesize a sulfanilamide derivative from acetanilide via chlorosulfonation.
Reagents: Acetanilide, Chlorosulfonic acid, Appropriate Amine (R-NH2), HCl, NaOH.
Workflow:
-
Chlorosulfonation:
-
Place 0.05 mol of dry acetanilide in a flask.
-
Critical Step: Add 0.15 mol chlorosulfonic acid dropwise at <15°C. (Temperature control prevents desulfonation).
-
Heat to 60°C for 2 hours to form
-acetamidobenzenesulfonyl chloride (PASC). -
Pour onto crushed ice; filter the precipitate.
-
-
Amination:
-
Suspend PASC in water. Add 0.05 mol of the desired amine (e.g., 2-aminopyrimidine).
-
Maintain pH 8-9 using dilute NaOH. (Basic pH scavenges HCl by-product, driving the reaction forward).
-
-
Hydrolysis (Deprotection):
-
Reflux the intermediate in 10% HCl for 30 minutes to remove the acetyl group at
. -
Neutralize with Sodium Bicarbonate to precipitate the free amine product.
-
-
Purification: Recrystallize from Ethanol/Water.
Biological Assay: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines [1].
Reagents: Mueller-Hinton Broth (MHB), Test Organism (E. coli ATCC 25922), Resazurin dye (optional).
Protocol:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Drug Dilution: Prepare a stock solution of the sulfonamide in DMSO. Perform 2-fold serial dilutions in a 96-well plate (Range: 512
g/mL to 0.25 g/mL). -
Incubation: Add 50
L of diluted inoculum to each well. Incubate at 35°C for 16-20 hours. -
Readout:
-
Visual: Identify the lowest concentration with no visible turbidity.
-
Self-Validation: The positive control (no drug) must be turbid; the negative control (sterile broth) must be clear. If controls fail, discard data.
-
Note: Sulfonamides may show "trailing endpoints" due to residual folate in the medium. Ignore faint haze; read the button of inhibition.
-
Alternative Application: Carbonic Anhydrase Inhibition
While the antibacterial SAR demands an unsubstituted ring, Carbonic Anhydrase Inhibitors (CAIs) utilize the sulfonamide moiety (
-
Mechanism: The sulfonamide nitrogen (ionized) coordinates directly to the
ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion [2]. -
SAR Shift:
-
Antibacterial: Needs
-substitution, -free. -
CAI: Needs unsubstituted sulfonamide (
) for steric access to Zinc. The benzene ring can and should be substituted to gain isoform selectivity (e.g., targeting tumor-associated hCA IX vs. cytosolic hCA II).
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Seydel, J. K. (1968).[5] Sulfonamides, structure-activity relationship, and mode of action.[4][6][7][8][9][10][11] Journal of Pharmaceutical Sciences, 57(9), 1455-1478.
-
Bell, P. H., & Roblin, R. O. (1942). Studies in Chemotherapy. VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds. Journal of the American Chemical Society, 64(12), 2905-2917.
Sources
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- 4. doctor2023.jumedicine.com [doctor2023.jumedicine.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
Engineering Broad-Spectrum Detection: A Comparative Guide to Antibody Cross-Reactivity Against Sulfonamide Derivatives
As a Senior Application Scientist navigating the complexities of immunodiagnostics and pharmacokinetics, I frequently encounter a critical challenge: designing assays that can universally detect a class of drugs while maintaining rigorous quantitative accuracy. Sulfonamides, a ubiquitous class of synthetic bacteriostatic antibiotics, present a unique immunological puzzle.
While the clinical world often conflates patient "sulfa allergies" with universal cross-reactivity across all sulfur-containing drugs 1, analytical immunology operates on strictly defined molecular interactions. In vitro, the cross-reactivity of antibodies against sulfonamide derivatives is not an accident of nature—it is a highly engineered parameter dictated by hapten design, assay format, and thermodynamic kinetics 2, 3.
This guide objectively compares the performance of generic anti-sulfonamide antibodies, dissects the structural causality behind their cross-reactivity profiles, and provides a self-validating protocol for mapping these interactions in your own laboratory.
The Chemistry of Recognition: Hapten Design and Causality
Sulfonamides share a common structural backbone: p-aminobenzenesulfonamide. The variability among the dozens of sulfonamide drugs (e.g., sulfamethoxazole, sulfadiazine, sulfamethazine) lies almost entirely in the R-group substitution at the N1 position.
To generate a "generic" antibody capable of broad cross-reactivity—ideal for food safety screening or broad-spectrum pharmacokinetic assays—the host immune system must be directed to recognize the conserved N4-arylamine and sulfonyl groups.
The Causality of Conjugation: If a hapten is conjugated to a carrier protein via the N1 position, the conserved core is left exposed, yielding broad cross-reactivity. Conversely, conjugation via the N4 position masks the generic core, forcing the generation of highly specific, narrow-spectrum antibodies 2, [[4]](). Recent immunochemical advancements have demonstrated that two-ring hapten mimics (e.g., 6-(4-aminobenzensulfonylamino)hexanoic acid) generate superior immune responses compared to single-ring haptens, yielding generic antibodies capable of detecting up to 19 different sulfonamides at regulatory limits 2.
Logical mapping of hapten conjugation to antibody cross-reactivity profiles.
Comparative Performance: Structural Homology vs. Assay Format
When comparing commercially available or custom-developed antibodies, cross-reactivity is typically normalized against a reference compound (often Sulfamethazine) set at 100%. The data below illustrates the cross-reactivity profile of a well-characterized generic monoclonal antibody in a competitive ELISA format 5.
Table 1: Cross-Reactivity of a Generic Monoclonal Anti-Sulfonamide Antibody
| Sulfonamide Derivative | Cross-Reactivity (%) | Structural Causality |
| Sulfamethazine | 100% | Reference standard (Optimal N1-pyrimidine fit). |
| Sulfamerazine | 108% | High structural homology; missing one methyl group enhances pocket entry. |
| Sulfisoxazole | 99% | Isoxazole ring mimics the steric bulk of the reference pyrimidine. |
| Sulfadiazine | 68% | Absence of methyl groups on the pyrimidine ring slightly reduces binding affinity. |
| Sulfachloropyridazine | 64% | Chloro-substitution alters electron density, weakening the electrostatic interaction. |
| N4-acetyl-sulfadiazine | 35% | Blocked N4 position severely reduces binding to the generic generic epitope. |
| Sulfathiazole | 7% | Thiazole ring sterically hinders entry into the antibody binding pocket. |
| Sulfamethoxazole | <1% | Specific isoxazole substitution is highly incompatible with this generic antibody clone. |
The Impact of Assay Format on Specificity
Crucially, cross-reactivity is not merely an intrinsic property of the antibody; it is deeply influenced by the analytical technique. A comparative study between Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA) using the exact same antibody demonstrated that ELISA cross-reactivity exceeded FPIA cross-reactivity by up to 8.5 times 3.
The Causality: ELISA is a heterogeneous, surface-bound assay where localized high concentrations of immobilized antigen drive avidity effects, allowing lower-affinity cross-reactive derivatives to remain bound during wash steps. Conversely, FPIA is a homogeneous, solution-phase assay governed strictly by affinity (
Self-Validating Experimental Protocol: Determining IC50 and Cross-Reactivity
To objectively compare antibody cross-reactivity in your own laboratory, you must establish a self-validating competitive ELISA. A "self-validating" system ensures that every plate contains internal controls that verify coating efficiency, antibody activity, and the absence of non-specific binding, rendering the resulting IC50 data mathematically irrefutable.
Self-validating competitive ELISA workflow for determining IC50 and cross-reactivity.
Step-by-Step Methodology
1. Plate Coating & Validation
-
Coat microtiter plates with 100 µL/well of Hapten-OVA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Self-Validation Control: Leave Column 1 uncoated (buffer only). This serves as a blank to measure the non-specific binding of the primary/secondary antibodies to the bare plastic, ensuring background noise is mathematically isolated.
2. Blocking
-
Wash 3x with PBST (PBS + 0.05% Tween-20).
-
Block with 200 µL/well of 2% BSA in PBS for 1 hour at 37°C to saturate remaining binding sites.
3. Competitive Binding (The Core Reaction)
-
Prepare a 10-point serial dilution (e.g., 0.01 to 1000 ng/mL) of the reference sulfonamide (Sulfamethazine) and the test derivatives (e.g., Sulfadiazine, Sulfamethoxazole) in PBS.
-
Add 50 µL of standard/sample and 50 µL of the primary anti-sulfonamide antibody (at a pre-titrated limiting concentration) to each well.
-
Self-Validation Control: Include a "Zero Standard" (
) containing only buffer and primary antibody. This establishes the 100% binding signal (maximum OD) and confirms the functional integrity of the antibody-antigen interaction independent of the competitor.
4. Signal Amplification & Readout
-
Wash 5x with PBST to remove unbound reagents.
-
Add 100 µL/well of Secondary Antibody-HRP conjugate (e.g., Goat anti-Mouse IgG-HRP). Incubate for 45 mins at 37°C.
-
Wash 5x with PBST. Add 100 µL TMB substrate. Stop the reaction after 15 mins with 50 µL 2M
. Read absorbance at OD450.
5. Data Analysis (Cross-Reactivity Calculation)
-
Plot the standard curve using a 4-parameter logistic (4PL) regression.
-
Calculate the
(the concentration of the derivative that inhibits 50% of the signal). -
Cross-Reactivity (%) =
.
References
- Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors Source: Analytical Chemistry - ACS Publications URL
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies Source: Semantic Scholar URL
- A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices Source: R-Biopharm URL
- "Doctor, I have a Sulfa Allergy": Clarifying the Myths of Cross-Reactivity Source: PMC - NIH URL
- Molecular structures of the 18 sulfonamides used for cross-reactivity studies Source: ResearchGate URL
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methanesulfonyl-N-methylaniline
Hazard Assessment and Waste Classification: The Foundation of Safe Disposal
Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with 2-methanesulfonyl-N-methylaniline is paramount. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several acute hazards.[1]
Table 1: GHS Hazard Profile for 2-Methanesulfonyl-N-methylaniline
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Source: AiFChem[1]
Based on these hazards, 2-methanesulfonyl-N-methylaniline must be classified as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[10][11][12]
Given its acute oral toxicity, this compound would likely fail the Toxicity Characteristic Leaching Procedure (TCLP), qualifying it as a characteristic hazardous waste.[11][12]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling, storage, and ultimate disposal of 2-methanesulfonyl-N-methylaniline. This workflow is designed to be a self-validating system, ensuring compliance at each stage.
Caption: Disposal workflow for 2-methanesulfonyl-N-methylaniline.
Experimental Protocol: Detailed Disposal Steps
Part 1: In-Lab Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE. This includes:
-
Nitrile gloves (double-gloving is recommended).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
-
Waste Segregation: At the point of generation, immediately segregate waste 2-methanesulfonyl-N-methylaniline.
-
Solid Waste: Place any solid residues, contaminated weighing papers, or contaminated consumables (e.g., pipette tips) into a designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.[13][14] For instance, do not mix with halogenated solvent waste unless the solvent used is halogenated.[13]
-
Contaminated Labware: Glassware or other equipment that cannot be effectively decontaminated should be treated as hazardous waste. For containers that held the pure compound, triple-rinse with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[15][16][17] After triple-rinsing, the defaced container may be disposed of as regular trash.[16][17]
-
Part 2: Waste Accumulation and Storage
-
Container Selection: Use only containers that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[13] Ensure the container has a secure, leak-proof lid.[13][14]
-
Labeling: As soon as the first particle of waste enters the container, it must be labeled.[16] The label must include:
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be:
Part 3: Transportation and Final Disposal
-
Professional Disposal: The final disposal of 2-methanesulfonyl-N-methylaniline must be handled by a licensed and certified hazardous waste disposal company.[14] Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[14]
-
Transportation Classification: For shipping purposes, this compound will likely be classified under the UN number for toxic solids. Based on its toxic-by-ingestion characteristic, it falls under Class 6.1 (Toxic Substances). The most appropriate entry is likely UN2811, Toxic solid, organic, n.o.s. (Not Otherwise Specified).[18][19][20][21][22] The proper shipping name must be supplemented with the technical name in parentheses: UN2811, Toxic solid, organic, n.o.s. (2-methanesulfonyl-N-methylaniline), 6.1, PG III . Packing Group (PG) III is a conservative estimate for a substance "harmful if swallowed"; the licensed disposal contractor will confirm the final classification.
-
Recommended Disposal Method: Incineration The preferred method for the complete destruction of 2-methanesulfonyl-N-methylaniline is high-temperature incineration.[8] This process ensures the breakdown of the organic structure into less harmful components like carbon dioxide, water, and oxides of sulfur and nitrogen.[23]
-
Causality: Incineration at temperatures typically between 980°C and 1,095°C (1,800°F to 2,000°F) provides the necessary energy to break the stable aromatic and sulfonyl C-S and S=O bonds.[24][25]
-
System Requirements: The incinerator must be equipped with an afterburner and a scrubber system.[8] The afterburner ensures complete combustion of any volatile intermediates, while the scrubber neutralizes acidic gases like SOx and NOx that are formed from the sulfur and nitrogen atoms in the molecule.[23][24]
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2-methanesulfonyl-N-methylaniline is a non-negotiable aspect of responsible research. By adhering to the principles of hazard assessment, proper segregation, secure storage, and certified disposal, laboratories can ensure they are not only compliant with regulations but are also upholding their commitment to the safety of their personnel and the broader community. Always consult with your institution's Environmental Health and Safety (EH&S) department and your licensed waste contractor to ensure adherence to local, state, and federal regulations.
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- Oregon Department of Environmental Quality. (n.d.). Hazardous Waste Reference Guidebook.
- Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
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- Spectrum Chemical. (2020, March 25). SAFETY DATA SHEET.
- GC Labels, Inc. (n.d.). Poison Toxic Class 6.1 UN2811 20mil Rigid Vinyl DOT Placard.
- Wu, Y., et al. (2025, August 10). Decolorization and detoxification of a sulfonated triphenylmethane dye aniline blue by Shewanella oneidensis MR-1 under anaerobic conditions.
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- PubMed. (2011, October 15). Ecotoxicity evaluation of selected sulfonamides.
- Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - N-Methylaniline.
- Thermo Fisher Scientific. (2024, April 29). SAFETY DATA SHEET - N-Methylaniline.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Zeeco. (n.d.). Sulfur Recovery Unit: Thermal Oxidizer.
- TCI Chemicals. (2025, January 9). SAFETY DATA SHEET - N-Methylaniline.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Sihtmäe, M., et al. (n.d.). Toxicity of five anilines to crustaceans, protozoa and bacteria. SciSpace.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- HazMat Tool. (n.d.). UN 2811: Toxic solids, organic, n.o.s. - Substance information.
- ChemDmart. (n.d.). Safety data sheet - N-Methyl Aniline.
- ADR Tool. (2025). UN 2811, TOXIC SOLID, ORGANIC, N.O.S..
- HazMat Tool. (n.d.). UN 2811: Toxic solids, organic, n.o.s. - Substance information.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- CPAchem. (2023, March 24). 9 - Safety data sheet.
- S D Fine-Chem Limited. (n.d.). n-methylaniline GHS Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
- Paskall, H. G. (1977, January 1). Sulphur plant waste gas incineration: how to optimize to save energy. OSTI.gov.
- Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). (2003, April 1). Opinion on the results of the Risk Assessment of: Aniline.
- ResearchGate. (n.d.). Calculation of the incinerator volume and the temperature of incineration.
- U.S. Environmental Protection Agency. (n.d.). 2.3 Medical Waste Incineration.
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- 21. adr-tool.com [adr-tool.com]
- 22. hazmattool.com [hazmattool.com]
- 23. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. zeeco.com [zeeco.com]
- 25. epa.gov [epa.gov]
Personal protective equipment for handling 2-methanesulfonyl-N-methylaniline
Topic: Personal protective equipment for handling 2-methanesulfonyl-N-methylaniline Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Precautionary Principle" in Aniline Chemistry
As a Senior Application Scientist, I often observe a dangerous complacency when handling substituted anilines. While 2-methanesulfonyl-N-methylaniline (CAS 10224-69-8) is frequently labeled with "Warning" (H302, H315, H319) rather than the "Danger" associated with its parent compound N-methylaniline, this distinction should not dictate your safety protocol.
The structural presence of the N-methylaniline core implies a latent risk of methemoglobinemia via skin absorption, regardless of the electron-withdrawing sulfonyl group. This guide prioritizes a "high-hazard" defense strategy, ensuring that your PPE protocol is robust enough to handle not just the specific compound, but the potential impurities and metabolic byproducts often encountered in its synthesis and degradation.
Part 1: Chemical Hazard Profile & PPE Logic
The following table synthesizes the specific hazards of 2-methanesulfonyl-N-methylaniline with the class-wide risks of N-alkyl anilines.
| Parameter | Specification | Operational Implication |
| CAS Number | 10224-69-8 | Unique identifier for inventory tracking. |
| Core Structure | Aniline w/ Sulfone & N-Methyl | Skin Absorption Risk: High. Lipophilic nature allows rapid dermal entry. |
| GHS Classification | H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant) | Baseline: Standard lab safety. Elevated: Treat as H311 (Toxic in contact with skin) due to aniline moiety. |
| Target Organs | Blood (Hemoglobin), Eyes, Skin | PPE Focus: Mucous membrane protection and dermal barrier integrity. |
Part 2: Personal Protective Equipment (PPE) Protocol
This protocol is designed as a self-validating system . You do not just "wear" the gear; you verify its integrity before every interaction.
1. Hand Protection: The "Double-Barrier" System
Why: Aniline derivatives can permeate standard nitrile gloves in minutes. The sulfonyl group adds polarity, potentially altering breakthrough times compared to pure hydrocarbons.
-
Primary Layer (Inner): 4-mil Nitrile (Disposable). Acts as a sweat barrier and last line of defense.
-
Secondary Layer (Outer): Silver Shield® (Laminate) or High-Breakthrough Nitrile (>8 mil).
-
Scientific Rationale: Laminate films offer broad-spectrum resistance to aromatics and amines where thin nitrile fails.
-
-
Protocol:
-
Inspect outer glove for micro-tears by trapping air and squeezing (the "balloon test").
-
Change outer gloves immediately upon any splash contact.
-
Change inner gloves every 2 hours to prevent occlusion dermatitis, which increases skin permeability.
-
2. Eye & Face Protection
Why: H319 indicates serious eye irritation.[1] Aniline absorption through the eye is rapid and bypasses first-pass metabolism.
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do NOT rely on safety glasses. Vapors and dusts can bypass the side shields.
-
-
High-Risk Operations: Add a Face Shield (8-inch minimum) over goggles during synthesis scale-up or when transferring hot solutions.
3. Respiratory Protection
Why: While the sulfonyl group lowers volatility compared to N-methylaniline, dust generation (if solid) or aerosols (during extraction) pose inhalation risks.
-
Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respirator (Secondary): If hood work is impossible (e.g., equipment maintenance):
-
Type: Half-face or Full-face elastomeric respirator.
-
Cartridge: OV/P100 (Organic Vapor + HEPA). The P100 protects against particulates; the OV protects against amine vapors.
-
Part 3: Operational Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the chemical.
Figure 1: Decision logic for PPE selection.[2][3][4] Note the escalation to Laminate gloves and Face Shields for liquid handling due to increased permeation risks.
Part 4: Emergency Response & Exposure Pathways
Understanding the biological pathway of exposure is critical for effective first aid.
Figure 2: Biological pathway of aniline toxicity and the critical intervention point.
Part 5: Waste Disposal & Decontamination
Proper disposal prevents environmental contamination and downstream exposure to support staff.
-
Segregation:
-
Note: Although it contains sulfur, it does not typically require "High Sulfur" segregation unless your facility incinerator has specific restrictions. It is not a halogenated waste (no F, Cl, Br, I).[6]
-
Labeling: Clearly tag as "Toxic" and "Amine/Aniline Derivative."
-
Decontamination of Glassware:
-
Spill Cleanup:
-
Solid: Dampen with water (to prevent dust) and sweep into a sealable container.
-
Liquid: Absorb with vermiculite or sand. Do NOT use combustible materials (sawdust).
-
PPE for Spills: Upgrade to Full-Face Respirator if outside the hood.
-
References
-
PubChem. (n.d.). 2-(Ethanesulfonyl)-N-methylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[10] Personal Protective Equipment Standard (29 CFR 1910.132). Retrieved from [Link][11]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration [osha.gov]
- 4. echemi.com [echemi.com]
- 5. Waste codes & descriptions | EPA [epa.sa.gov.au]
- 6. uakron.edu [uakron.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. chemos.de [chemos.de]
- 9. nj.gov [nj.gov]
- 10. nj.gov [nj.gov]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
